molecular formula C11H20INO2 B130270 Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 145508-94-7

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B130270
CAS No.: 145508-94-7
M. Wt: 325.19 g/mol
InChI Key: RSMNYTJCWIDZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20INO2 and its molecular weight is 325.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNYTJCWIDZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440148
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145508-94-7
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145508-94-7

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis from commercially available starting materials, and explores its applications in the synthesis of complex pharmaceutical agents. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected piperidine ring and a reactive iodomethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection when required. The primary iodide serves as an excellent leaving group, making this compound an ideal electrophile for introducing the 4-(-methyl)piperidine-1-carboxylate moiety into a target molecule. This guide will serve as an in-depth resource for utilizing this versatile reagent.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. Safety and hazard information is summarized in Table 2.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 145508-94-7
Molecular Formula C₁₁H₂₀INO₂
Molecular Weight 325.19 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CI
InChI Key RSMNYTJCWIDZAH-UHFFFAOYSA-N
Appearance Not specified (often a solid or oil)
Storage Temperature -20°C

Table 2: GHS Hazard and Precautionary Statements [4]

CategoryCodeStatement
Hazard Statements H315Causes skin irritation
H317May cause an allergic skin reaction
H318Causes serious eye damage
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with iodide. A common method is the conversion of the alcohol to a tosylate, which is then displaced by iodide.

Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This procedure is adapted from a general method for the tosylation of alcohols.[5]

Materials:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Pyridine (as solvent)

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the stirred solution.

  • Allow the reaction mixture to stir at 0°C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.

  • The crude product may be purified by recrystallization or column chromatography.

Synthesis of this compound

This procedure is a standard Finkelstein reaction.

Materials:

  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq)

  • Sodium iodide (NaI) (excess, e.g., 3.0 eq)

  • Acetone or Dimethylformamide (DMF) (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in acetone or DMF.

  • Add an excess of sodium iodide to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as DCM or EtOAc.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product, this compound.

  • If necessary, purify the product by flash column chromatography.

Applications in Drug Development and Research

This compound is a versatile building block for introducing the N-Boc-4-methylpiperidine moiety. This structural unit is of significant interest in the design of novel therapeutics.

One notable application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the piperidine ring can serve as a component of the linker connecting a target protein binder and an E3 ligase ligand.

Furthermore, this compound is a precursor for the synthesis of more complex substituted piperidines used in the development of various pharmaceutical agents, such as inhibitors of enzymes or receptor modulators. For example, it can be used in the synthesis of intermediates for drugs like Vandetanib.[5]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from its corresponding alcohol.

G A Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate B Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate A->B  p-TsCl, Pyridine C This compound B->C  NaI, Acetone

Synthetic route to the target compound.
Role as a Synthetic Building Block

This diagram shows the general utility of this compound as an electrophile in a nucleophilic substitution reaction to form a new carbon-nucleophile bond.

G cluster_reactants Reactants cluster_product Product A This compound C Substituted Piperidine Derivative A->C B Nucleophile (Nu-) B->C

General reaction scheme.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward preparation and the reactivity of the iodomethyl group make it an attractive building block for the synthesis of a wide array of complex molecules and potential drug candidates. This guide provides essential information for its safe and effective use in the laboratory.

References

Technical Guide: Physical Properties and Synthetic Applications of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, detailed experimental protocols for their determination, and its applications in chemical synthesis, particularly in the development of pharmaceutically relevant compounds.

Core Physical Properties

This compound is a key building block in organic synthesis, valued for its bifunctional nature, incorporating a protected piperidine ring and a reactive iodomethyl group. Accurate knowledge of its physical properties is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 145508-94-7[1]
Molecular Formula C₁₁H₂₀INO₂[1]
Molecular Weight 325.19 g/mol [1]
Appearance Not explicitly stated, but related compounds are solids.
Melting Point No experimental data found. A related compound, tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, is described as a colorless solid with a melting point of about 35-38 °C.[2]
Boiling Point No experimental data found. A predicted boiling point for tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is 336.6 ± 15.0 °C.[2]
Density No experimental data found. A predicted density for tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is 1.447 g/cm³.[2]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, and ether.[2]
Storage Conditions Store at 2-8°C, protected from light, in a dry and well-ventilated place.[2]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[4]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube.

  • Heating:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[3]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[3]

    • A pure compound will typically have a sharp melting range of 0.5-1.5°C.

Boiling Point Determination (Simple Distillation Method)

This method is suitable for determining the boiling point of a liquid compound.[5][6][7][8]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Distillation head (still head)

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Assembly: Assemble the simple distillation apparatus. The distillation flask should be charged with the liquid sample (at least 5-10 mL) and a few boiling chips to ensure smooth boiling.[5][6]

  • Thermometer Placement: The thermometer should be positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.[7][8]

  • Heating:

    • Begin heating the distillation flask gently.

    • The liquid will begin to boil, and the vapor will rise into the distillation head.

  • Observation and Recording:

    • Observe the temperature on the thermometer. When the vapor surrounds the thermometer bulb, the temperature will rise and then stabilize.

    • The stable temperature at which the liquid is actively distilling (condensate is forming on the thermometer bulb and dripping into the condenser) is the boiling point.[7][8]

    • Record the barometric pressure, as boiling point is pressure-dependent.[5]

Synthetic Applications and Logical Workflows

This compound is a versatile intermediate in organic synthesis, often used to introduce a protected piperidine moiety into a target molecule. The iodomethyl group serves as a good leaving group for nucleophilic substitution reactions.

General Synthetic Utility

The primary use of this compound involves the displacement of the iodide by a nucleophile, forming a new carbon-nucleophile bond. This is a fundamental transformation in the synthesis of more complex molecules, including potential drug candidates.

Synthesis_Utility reagent This compound product Substituted Piperidine Derivative reagent->product Nucleophilic Substitution (SN2) nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General reaction scheme for this compound.

Role in Radical Cascade Cyclization

This compound can also be employed in radical-mediated reactions. For instance, it can serve as a radical precursor in cascade cyclization reactions to form complex polycyclic structures, which are of interest in medicinal chemistry.

Radical_Cascade start This compound intermediate Piperidinylmethyl Radical start->intermediate Radical Formation initiator Radical Initiator (e.g., AIBN, light) initiator->intermediate alkene Unsaturated Precursor cyclization Intramolecular Cyclization alkene->cyclization intermediate->cyclization product Polycyclic Product cyclization->product

Caption: Logical workflow of a radical cascade cyclization reaction.

Application in the Synthesis of Biologically Active Molecules

The piperidine scaffold is a common feature in many approved drugs. This compound serves as a key starting material for the synthesis of various biologically active compounds by introducing this important structural motif. The Boc-protecting group can be easily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Drug_Synthesis_Workflow start This compound coupling Coupling with Bioactive Fragment start->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_product Final Biologically Active Molecule deprotection->final_product further_functionalization Further Functionalization (optional) deprotection->further_functionalization further_functionalization->final_product

Caption: Workflow for the synthesis of biologically active molecules.

References

"Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, a 4-substituted piperidine ring, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The presence of the reactive iodomethyl group allows for facile nucleophilic substitution reactions, making it a versatile building block for the introduction of the piperidine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical Properties and Data

This compound is a stable, non-chiral molecule. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 325.19 g/mol [3]
Molecular Formula C₁₁H₂₀INO₂[3]
CAS Number 145508-94-7[3]
Appearance White to off-white solid
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.
Canonical SMILES C1CN(CCC1CI)C(=O)OC(C)(C)C[3]
InChIKey RSMNYTJCWIDZAH-UHFFFAOYSA-N[3]

Synthesis

The most common and efficient method for the synthesis of this compound is the iodination of its precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This reaction is typically achieved using an Appel-type reaction with triphenylphosphine and iodine.

Experimental Protocol: Iodination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol is based on established methods for the iodination of primary alcohols.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Iodine: Slowly add a solution of iodine (1.2 eq) in dichloromethane to the stirred reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C. The reaction mixture will turn from a colorless or pale-yellow solution to a brown or reddish-brown suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine. The brown color will disappear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

Spectroscopic Data

The following are typical spectroscopic data for this compound.

Analysis Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.10 (br s, 2H), 3.18 (d, J = 7.2 Hz, 2H), 2.70 (t, J = 12.0 Hz, 2H), 1.75-1.65 (m, 3H), 1.45 (s, 9H), 1.20-1.10 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 154.8, 79.4, 43.8, 37.2, 31.6, 28.5, 10.8.
Mass Spectrometry (ESI) m/z: 326.0 [M+H]⁺, 350.0 [M+Na]⁺.

Applications in Drug Discovery

The 4-substituted piperidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key building block for introducing this valuable functionality.

The iodomethyl group is a versatile handle for various chemical transformations, most notably nucleophilic substitution reactions. This allows for the attachment of the piperidine ring to a wide range of molecular scaffolds, including aromatic and heteroaromatic systems, amines, and thiols. This versatility has been exploited in the synthesis of numerous compounds with diverse therapeutic applications, including but not limited to:

  • Enzyme Inhibitors: The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site.

  • Receptor Ligands: The conformational rigidity of the piperidine ring can be advantageous for optimizing interactions with G-protein coupled receptors (GPCRs) and ion channels.

  • PROTACs and Molecular Glues: The piperidine moiety can be incorporated as a linker or as a ligand for an E3 ubiquitin ligase in the design of targeted protein degraders.

Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in the synthesis of a generic drug candidate.

G cluster_synthesis Synthesis of Building Block cluster_application Application in Drug Discovery start tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate reagents PPh₃, I₂ DCM start->reagents Iodination product tert-Butyl 4-(iodomethyl) piperidine-1-carboxylate reagents->product coupling Nucleophilic Substitution product->coupling core Core Scaffold (e.g., Heterocycle-Nu) core->coupling candidate Drug Candidate coupling->candidate

Caption: Synthetic workflow of this compound and its application.

References

An In-depth Technical Guide to Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an iodomethyl group. This trifunctional nature makes it a versatile intermediate in organic synthesis.

Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 145508-94-7[1]
Molecular Formula C₁₁H₂₀INO₂[1]
Molecular Weight 325.19 g/mol [1]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CI[1]
InChIKey RSMNYTJCWIDZAH-UHFFFAOYSA-N[1]
Synonyms 1-Boc-4-(iodomethyl)piperidine, 1-tert-Butoxycarbonyl-4-(iodomethyl)piperidine, 4-Iodomethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 325.19 g/mol PubChem[1]
XLogP3 3.1PubChem (Computed)[1]
Exact Mass 325.05388 DaPubChem (Computed)[1]
Polar Surface Area 29.5 ŲPubChem (Computed)[1]

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis

The most common and practical synthesis of this compound involves a two-step procedure starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves the conversion of the primary alcohol to a better leaving group, typically a tosylate, followed by nucleophilic substitution with an iodide salt.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate (Tosylate Intermediate)

  • Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the tosylated intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the tosylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Reagent Addition: Add sodium iodide (1.5-3.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_intermediate Intermediate cluster_step2 Step 2: Iodination cluster_product Final Product start tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate step1 Tosylation with p-toluenesulfonyl chloride in pyridine start->step1 Reagents intermediate tert-Butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate) step1->intermediate Forms step2 Nucleophilic substitution with sodium iodide in acetone/DMF intermediate->step2 Reacts with product This compound step2->product Yields

Spectral Data

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the N-Boc-4-methylpiperidine moiety into larger molecules. The iodomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to various scaffolds.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The piperidine ring is a common motif in PROTAC linkers, providing a semi-rigid scaffold that can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The iodomethyl functionality of this compound allows for its facile incorporation into PROTAC linker synthesis.

Synthesis of Kinase Inhibitors

The piperidine scaffold is a prevalent feature in many kinase inhibitors. This compound serves as a key intermediate in the synthesis of several clinically important kinase inhibitors, including:

  • Crizotinib: An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer.

  • Vandetanib: An inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases, used for the treatment of medullary thyroid cancer.

In the synthesis of these complex molecules, the N-Boc-4-methylpiperidine unit is often introduced via nucleophilic substitution using this compound or a related electrophile.

Application_Workflow cluster_reagent Key Building Block cluster_reaction Synthetic Transformation cluster_applications Applications in Drug Development cluster_outcomes Therapeutic Outcomes reagent This compound reaction Nucleophilic Substitution (SN2) reagent->reaction Undergoes protac PROTAC Synthesis (Linker Component) reaction->protac Leads to kinase Kinase Inhibitor Synthesis (Scaffold Introduction) reaction->kinase Leads to protac_outcome Targeted Protein Degradation protac->protac_outcome Results in kinase_outcome Enzyme Inhibition kinase->kinase_outcome Results in

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs and kinase inhibitors underscores its significance in modern drug discovery. A thorough understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage this versatile intermediate in their research and development endeavors.

References

"1-Boc-4-(iodomethyl)piperidine chemical formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-4-(iodomethyl)piperidine

Abstract

1-Boc-4-(iodomethyl)piperidine, with the chemical formula C11H20INO2, is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive iodomethyl substituent, makes it an exceptionally versatile building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and its characteristic reactivity, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

1-Boc-4-(iodomethyl)piperidine, systematically named tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, is a stable, white to off-white solid at room temperature.[1][2] The Boc protecting group enhances its solubility in common organic solvents and ensures the stability of the piperidine nitrogen, allowing for selective reactions at the iodomethyl group.[1]

Table 1: Physicochemical and Identification Data for 1-Boc-4-(iodomethyl)piperidine

PropertyValueReference(s)
Molecular Formula C11H20INO2[1]
Molecular Weight 325.18 g/mol [1]
IUPAC Name This compound[3]
CAS Number 145508-94-7[1][3]
Appearance White to off-white solid[1][2]
Boiling Point 336.6 ± 15.0 °C (Predicted)[2]
Density 1.447 ± 0.06 g/cm³ (Predicted)[2]
Storage Conditions 2-8°C, protect from light[1][2]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CI[3][4]
InChI Key RSMNYTJCWIDZAH-UHFFFAOYSA-N[3][4]

Synthesis and Experimental Protocols

The most common synthesis of 1-Boc-4-(iodomethyl)piperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-piperidinemethanol. This is typically achieved using an Appel-type reaction.

Synthesis of this compound

This protocol is adapted from a standard procedure for the conversion of alcohols to iodides.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq.), imidazole (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Iodine: Slowly add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO4).

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by diluting it with cold ether and filtering to remove triphenylphosphine oxide crystals. The resulting filtrate is concentrated to yield the target compound.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A N-Boc-4-piperidinemethanol D 1. Dissolve reactants in THF 2. Cool to 0 °C A->D B Imidazole, Triphenylphosphine, Iodine B->D C Anhydrous THF (Solvent) C->D E Stir at room temperature for 14 hours D->E Slow addition of Iodine F Quench with Na2S2O3 (aq) E->F G Extract with Ethyl Acetate F->G H Purify (e.g., filtration, concentration) G->H I 1-Boc-4-(iodomethyl)piperidine (Final Product) H->I

Caption: Synthesis workflow for 1-Boc-4-(iodomethyl)piperidine.

Chemical Reactivity and Applications

The primary utility of 1-Boc-4-(iodomethyl)piperidine stems from its role as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the compound a valuable reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety into various molecular scaffolds.

Key Applications
  • Medicinal Chemistry: It is a crucial building block for synthesizing piperidine derivatives, which are prevalent in many pharmaceuticals.[1][3][5] The piperidine scaffold is a key pharmacophore in drugs targeting the central nervous system.[1]

  • Drug Discovery: This compound is used to create novel ligands and drug candidates. For instance, it is a precursor in the synthesis of certain classes of G protein-coupled receptor (GPCR) ligands and other biologically active molecules.[6]

  • Bioconjugation: It can act as a linker to attach biomolecules to other molecules or surfaces, a critical function in developing advanced drug delivery systems.[3]

  • Material Science: The compound can be integrated into polymer structures to modify and enhance their chemical and physical properties.[1]

General Experimental Protocol: Nucleophilic Substitution
  • Setup: Dissolve 1-Boc-4-(iodomethyl)piperidine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or the salt of a carboxylic acid) (1.0-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if required.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify using column chromatography or recrystallization.

G cluster_process Drug Discovery & Development Workflow A 1-Boc-4-(iodomethyl)piperidine (Key Building Block) B Nucleophilic Substitution (Coupling with Scaffold 'R-Nu') A->B Reacts with C Intermediate Product (Boc-Protected Piperidine Derivative) B->C D Boc-Deprotection (e.g., using TFA or HCl) C->D E Further Functionalization or Final Compound D->E F Biological Screening (Assessing Pharmacological Activity) E->F

Caption: Logical workflow in drug discovery using the title compound.

Spectroscopic Characterization

The identity and purity of 1-Boc-4-(iodomethyl)piperidine are confirmed using standard spectroscopic techniques. While raw data is beyond the scope of this guide, the availability of reference spectra is crucial for analytical verification.

Table 2: Available Spectroscopic Data

Analysis TypeAvailabilityReference(s)
¹H NMR Available[4]
¹³C NMR Available[4]
Mass Spectrometry (MS) Available[4]
Infrared (IR) Spectroscopy Available[4]

References

An In-depth Technical Guide on the Solubility of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is dictated by its physicochemical properties, such as its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, which contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar iodomethyl group attached to a piperidine ring, a qualitative solubility profile can be predicted. The piperidine ring itself is a versatile scaffold, and its derivatives are known to be soluble in a variety of organic solvents.[1] The presence of the Boc group generally increases lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe compound is used in synthetic reactions involving these solvents, indicating good solubility.[2] The polar nature of these solvents can interact favorably with the polar functionalities of the molecule.
Protic Polar Methanol, Ethanol, IsopropanolModerate to HighThe piperidine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents.
Non-polar Toluene, Hexane, HeptaneLow to ModerateThe large aliphatic portion of the molecule, including the Boc group and the piperidine ring, suggests some compatibility with non-polar solvents. However, the polar groups may limit high solubility.
Aqueous Water, Buffered SolutionsLowThe presence of the large, non-polar Boc group and the overall lipophilic character of the molecule would significantly decrease its solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is recommended.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., those listed in Table 1)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system for quantification

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3][4]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[4]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[3]

  • Sample Collection and Filtration: Carefully withdraw a specific volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.[3][4]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[4][5]

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.[4][5]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.[4]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

G Workflow for Equilibrium Solubility Determination A Add excess solid to solvent in a vial B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle or centrifuge B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility (mg/mL or mol/L) F->G

Workflow for Determining Equilibrium Solubility
General Synthetic Workflow for a Piperidine Carboxylate Derivative

As this compound is primarily used as a synthetic intermediate, the following diagram outlines a general workflow for its use in the synthesis of a more complex piperidine derivative. This illustrates a common application where understanding its solubility is crucial for reaction setup and purification.

G General Synthetic Workflow using a Piperidine Intermediate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Piperidine Intermediate Reaction Dissolve in appropriate solvent (e.g., DCM, THF) Add reagents and stir Reactant1->Reaction Reactant2 Substrate Reactant2->Reaction Workup Quench reaction Extract with organic solvent Dry and concentrate Reaction->Workup Purification Purify by column chromatography Workup->Purification Product Characterize final product (NMR, MS) Purification->Product

General Synthetic Workflow

References

An In-depth Technical Guide on the Stability and Storage of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Understanding the stability profile of this key synthetic intermediate is crucial for ensuring its integrity in research and development, particularly in multi-step syntheses where purity and reactivity are paramount. This document outlines the factors influencing its degradation, provides recommended handling and storage protocols, and details a general methodology for conducting stability assessments.

Core Stability and Storage Profile

This compound is a bifunctional molecule featuring a labile N-Boc (tert-butyloxycarbonyl) protecting group and a reactive primary alkyl iodide. Its stability is primarily dictated by the susceptibility of these two functional groups to various environmental factors. The compound is generally stable when stored under recommended conditions; however, deviations can lead to degradation, impacting downstream reactions and final product purity.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Minimizes thermal degradation of both the N-Boc group and the alkyl iodide moiety.
Light Protect from light (store in an amber vial or in the dark)The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and other impurities.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed containerPrevents exposure to moisture and atmospheric contaminants that could facilitate hydrolysis or other degradation pathways.
Location A dry, well-ventilated areaEnsures a stable environment and prevents the absorption of moisture.[1]

Potential Degradation Pathways

The degradation of this compound can be primarily attributed to three main pathways: hydrolysis of the N-Boc group, cleavage of the carbon-iodine bond, and thermal decomposition.

N-Boc Group Instability

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. While generally stable to basic conditions, prolonged exposure to strong bases may also lead to cleavage.[1]

Alkyl Iodide Instability

The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under several conditions:

  • Photodegradation: Alkyl iodides can undergo homolytic cleavage upon exposure to light, particularly UV light, to form radical intermediates. These radicals can then participate in a variety of side reactions, leading to impurities.

  • Nucleophilic Substitution: The iodide is an excellent leaving group, making the compound susceptible to substitution by nucleophiles that may be present as impurities or in a reaction mixture.

  • Thermal Decomposition: At elevated temperatures, the C-I bond can break, and thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen iodide.[1]

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Factors Influencing Stability cluster_DegradationFactors Degradation Factors cluster_DegradationPathways Degradation Pathways Compound This compound Light Light (UV) Heat Elevated Temperature Acid Acidic Conditions Nucleophiles Nucleophiles Photolysis Photolytic Cleavage (C-I Bond) Light->Photolysis ThermalDecomp Thermal Decomposition Heat->ThermalDecomp Acidolysis Acid-Catalyzed Hydrolysis (N-Boc Group) Acid->Acidolysis Substitution Nucleophilic Substitution Nucleophiles->Substitution Photolysis->Compound ThermalDecomp->Compound Acidolysis->Compound Substitution->Compound

Key factors influencing the stability of the target compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the stability profile of this compound and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.[2][3]

General Workflow for a Forced Degradation Study

The following workflow outlines the steps for conducting a forced degradation study.

G start Prepare Stock Solution in a suitable solvent (e.g., Acetonitrile) stress Subject Aliquots to Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid Hydrolytic base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stress->oxidation Oxidative thermal Thermal Degradation (e.g., 60°C, solid and solution) stress->thermal Thermal photo Photolytic Degradation (ICH Q1B conditions) stress->photo Photolytic analyze Analyze Samples by a Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end Identify Degradants and Determine Degradation Pathways analyze->end

Workflow for a forced degradation study.
Detailed Methodologies

1. Stability-Indicating HPLC Method Development:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to separate the parent compound from all potential degradation products.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

2. Forced Degradation Conditions:

  • Acidic Hydrolysis: A solution of the compound in a suitable solvent (e.g., acetonitrile) is mixed with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a specified period. Samples are taken at various time points, neutralized, and analyzed.

  • Basic Hydrolysis: Similar to acidic hydrolysis, but a basic solution (e.g., 0.1 M NaOH) is used.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: The solid compound and a solution are exposed to light as per ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[4] A control sample should be protected from light.

3. Sample Analysis and Data Interpretation:

  • All samples from the stress conditions are analyzed by the validated stability-indicating HPLC method.

  • The percentage of degradation is calculated, and any degradation products are identified and quantified.

  • Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.

Summary of Stability Characteristics

Stress ConditionExpected StabilityPrimary Degradation Pathway
Acidic pH UnstableAcid-catalyzed hydrolysis of the N-Boc group.[1]
Neutral pH Generally StableMinimal degradation is expected.
Basic pH Generally StableThe N-Boc group is largely stable to basic conditions.[1]
Oxidation Potentially UnstableThe piperidine ring and the alkyl iodide moiety may be susceptible to oxidation.
Elevated Temperature UnstableThermal cleavage of the N-Boc group and the C-I bond.[1]
Light Exposure UnstablePhotolytic cleavage of the carbon-iodine bond.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its quality. The primary stability concerns are its sensitivity to acidic conditions, light, and elevated temperatures. By adhering to the recommended storage conditions of refrigeration in a tightly sealed, light-resistant container, researchers can minimize degradation. For critical applications, it is highly recommended to perform a forced degradation study to establish a comprehensive stability profile and to develop a robust, stability-indicating analytical method for quality control. This will ensure the reliability of experimental results and the successful synthesis of target molecules.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Boc-4-iodomethyl-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-Boc-4-iodomethyl-piperidine (CAS Number: 145508-94-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide amalgamates data from supplier information, extrapolates from the known hazards of structurally similar compounds—namely alkyl iodides and piperidine derivatives—and outlines best practices for safe handling in a research and development setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 145508-94-7[1][2]
Molecular Formula C₁₁H₂₀INO₂[1][3]
Molecular Weight 325.18 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 97% or ≥ 98% (GC)[1]
IUPAC Name tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[2]
InChI Key RSMNYTJCWIDZAH-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CI[2][3]

Hazard Identification and Classification

Based on information from chemical suppliers and the intrinsic hazards of its functional groups, 1-Boc-4-iodomethyl-piperidine is classified as a hazardous substance.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[4]
Signal Word Warning

The presence of an iodomethyl group suggests that this compound is a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity is the basis for their utility in synthesis but also a primary source of their hazardous properties, including potential mutagenicity and carcinogenicity.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the identified hazards, stringent safety protocols must be followed when handling 1-Boc-4-iodomethyl-piperidine.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Start: Handling 1-Boc-4-iodomethyl-piperidine risk_assessment Conduct Risk Assessment: - Scale of reaction - Potential for aerosolization - Duration of handling start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision standard_ppe Standard PPE: - Nitrile gloves - Safety glasses with side shields - Laboratory coat ppe_decision->standard_ppe Low Risk enhanced_ppe Enhanced PPE: - Double-gloving - Chemical splash goggles - Face shield - Chemical-resistant apron ppe_decision->enhanced_ppe Higher Risk (e.g., large scale, risk of splash) ventilation Work in a certified chemical fume hood standard_ppe->ventilation enhanced_ppe->ventilation end Proceed with Experiment ventilation->end

Caption: Diagram 1: PPE Selection Workflow for handling 1-Boc-4-iodomethyl-piperidine.

Methodology for PPE Selection and Use:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection: A standard laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Wear nitrile gloves. For extended handling or when dealing with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always check for perforations before use and change gloves immediately if they become contaminated.

  • Respiratory Protection: All handling of solid 1-Boc-4-iodomethyl-piperidine and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Handling

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures range from 0-8°C to 10-25°C.[1][4] Keep away from strong oxidizing agents and strong acids.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • Ensure adequate ventilation; always use a chemical fume hood.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Spill Management

In the event of a spill, follow these procedures:

Spill_Response_Plan Diagram 2: Spill Response Plan spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill: - Small vs. Large - Contained? evacuate->assess ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->ppe large_spill Large Spill: - Contact EH&S or emergency response team assess->large_spill Large small_spill Small Spill: - Cover with inert absorbent material (e.g., vermiculite, sand) - Sweep up carefully ppe->small_spill Small collect Collect waste in a sealed, labeled container small_spill->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste as hazardous chemical waste decontaminate->dispose

Caption: Diagram 2: A logical workflow for responding to a spill of 1-Boc-4-iodomethyl-piperidine.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, gently cover to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a detergent solution and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste in accordance with institutional and local regulations.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

  • Stability: The compound is generally stable under recommended storage conditions. However, like many alkyl iodides, it may be sensitive to light and air over time.[5]

  • Reactivity: The C-I bond is relatively weak, making the compound a good substrate for nucleophilic substitution reactions. This reactivity is key to its synthetic applications but also indicates it can react with biological nucleophiles.[6]

  • Incompatible Materials: Strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[7][8]

Toxicological Information

No specific toxicological studies on 1-Boc-4-iodomethyl-piperidine have been identified. The hazard statements are based on the anticipated properties of the molecule. The primary hazards are irritation to the skin, eyes, and respiratory system.[4] The long-term toxicological properties have not been investigated. As a potential alkylating agent, it should be handled as a possible mutagen and with appropriate caution to minimize exposure.

Disposal Considerations

All waste containing 1-Boc-4-iodomethyl-piperidine, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates a safe and logical workflow for a typical synthetic experiment using 1-Boc-4-iodomethyl-piperidine.

Experimental_Workflow Diagram 3: General Experimental Workflow prep 1. Pre-Experiment Preparation: - Review SDS/Safety Info - Conduct Risk Assessment - Prepare necessary PPE and spill kit setup 2. Reaction Setup (in Fume Hood): - Weigh solid reagent carefully to avoid dust - Add to reaction vessel - Introduce other reagents/solvents prep->setup reaction 3. Reaction Monitoring: - Monitor progress (e.g., TLC, LC-MS) - Maintain controlled conditions setup->reaction workup 4. Reaction Workup: - Quench reaction safely - Perform extraction/purification - Handle all liquid and solid waste as hazardous reaction->workup cleanup 5. Post-Experiment Cleanup: - Decontaminate glassware and work area - Dispose of all waste in labeled containers workup->cleanup doc 6. Documentation: - Record experimental details - Note any safety observations cleanup->doc

Caption: Diagram 3: A generalized workflow for safely conducting experiments with 1-Boc-4-iodomethyl-piperidine.

This guide is intended to provide a framework for the safe handling of 1-Boc-4-iodomethyl-piperidine. It is imperative that all users consult their institution's specific safety guidelines and exercise caution and due diligence when working with this and any other potentially hazardous chemical.

References

A Technical Guide to Key Intermediates in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of several globally significant bioactive compounds: Oseltamivir, Paclitaxel, Artemisinin, and β-Lactam Antibiotics. For each compound, this guide details the synthetic pathways, focusing on the chemistry of key intermediates, quantitative data for critical reaction steps, and comprehensive experimental protocols. Furthermore, it visualizes the mechanisms of action and synthetic workflows through detailed diagrams, offering a comprehensive resource for professionals in drug development and chemical synthesis.

Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its synthesis has been a subject of intense research, primarily due to the limited availability of its traditional starting material, shikimic acid, which is extracted from Chinese star anise.[1][2]

Key Intermediates in Oseltamivir Synthesis

The industrial synthesis of oseltamivir, as developed by Gilead Sciences and Hoffmann-La Roche, prominently features the use of (-)-shikimic acid as the chiral starting material.[1] Key intermediates in this pathway include a strategic epoxide and a subsequent aziridine, which allow for the stereocontrolled introduction of the two amine functionalities present in the final molecule.[1][3]

A crucial transformation is the formation of an epoxide intermediate from a mesylated shikimic acid derivative.[4] This epoxide is then opened by a nitrogen nucleophile, such as an azide or an amine, to install the first nitrogen-containing functional group.[5][6] Subsequent formation and opening of an aziridine ring allows for the introduction of the second amino group.[1][3]

Quantitative Data for Oseltamivir Synthesis

The following table summarizes the yields for key steps in a practical synthesis of oseltamivir from (-)-shikimic acid.

Step No.ReactionStarting MaterialKey Intermediate/ProductReagents and ConditionsYield (%)Purity (%)Reference(s)
1Esterification and Trimesylation(-)-Shikimic acidEthyl (3R,4S,5R)-3,4,5-O-trimethanesulfonyl shikimate1. EtOH, SOCl₂ 2. MsCl, Et₃N, DMAP, EtOAc93>95[7]
2Regioselective AzidationEthyl (3R,4S,5R)-3,4,5-O-trimethanesulfonyl shikimateEthyl (3R,4S,5R)-5-azido-3,4-O-dimesyl shikimateNaN₃, DMF-H₂O, 0 °C, 1 h90>98[7]
3AziridinationEthyl (3R,4S,5R)-5-azido-3,4-O-dimesyl shikimateEthyl (3R,4R,5S)-4,5-aziridino-3-O-mesyl shikimatePPh₃, Et₃N, H₂O84>97[7]
4Azide Aziridine OpeningEthyl (3R,4R,5S)-4,5-aziridino-3-O-mesyl shikimateEthyl (3R,4S,5S)-4-acetamido-5-azido-3-O-mesyl shikimateNaN₃, NH₄Cl, Me₂CO-H₂O, 90 °C, 3 h84>95[7]
5Reduction and AcylationEthyl (3R,4S,5S)-4-acetamido-5-azido-3-O-mesyl shikimateOseltamivir1. PPh₃, H₂O 2. Ac₂O, Pyridine--[1]
Overall Oseltamivir Synthesis from Shikimic Acid (-)-Shikimic acid Oseltamivir Phosphate Eight steps 47 >99 [8][9]
Experimental Protocols

Protocol 1: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid

This protocol is adapted from the industrial synthesis of oseltamivir and describes the formation of a key epoxide intermediate.[4]

  • Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to yield the corresponding ethyl ester.

  • Ketalization: The resulting ethyl shikimate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a pentylidene acetal.

  • Mesylation: The remaining C-5 hydroxyl group is selectively activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This forms a mesylate, which is an excellent leaving group.

  • Epoxide Formation: The mesylate is treated with a mild base, like potassium bicarbonate. An intramolecular attack from the C-4 oxygen of the acetal displaces the mesylate, and a subsequent rearrangement under basic conditions affords the desired epoxide with the correct stereochemistry.[4]

Protocol 2: Regioselective Azidation

This protocol details the regioselective opening of a shikimic acid-derived epoxide with sodium azide.[5]

  • Dissolve the trimesylated shikimic acid derivative in a mixture of acetone and water.

  • Cool the reaction mixture to 0 °C to minimize side reactions.

  • Slowly add sodium azide to the cooled solution with stirring.

  • Maintain the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and proceed with work-up and purification to isolate the desired azido-dimesylate product.

Visualization of Oseltamivir's Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new viral particles from infected host cells.

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Infected_Cell Infected Host Cell Budding Budding Infected_Cell->Budding Viral Replication New_Virions New Virions (Progeny) Release Release New_Virions->Release attachment to Budding->New_Virions Neuraminidase Neuraminidase (Viral Enzyme) Sialic_Acid Sialic Acid (Host Cell Receptor) Neuraminidase->Sialic_Acid cleaves Oseltamivir_Prodrug Oseltamivir (Prodrug) Liver Liver (Metabolism) Oseltamivir_Prodrug->Liver ingestion Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Drug) Inhibition Inhibition Oseltamivir_Carboxylate->Inhibition Liver->Oseltamivir_Carboxylate conversion Inhibition->Neuraminidase blocks

Caption: Mechanism of action of Oseltamivir.

Paclitaxel (Taxol®)

Paclitaxel is a potent anti-cancer drug, initially isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to the low natural abundance of paclitaxel, semi-synthetic methods starting from more abundant precursors have been developed.

Key Intermediates in Paclitaxel Semi-Synthesis

The most common precursor for the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the European yew, Taxus baccata.[10][11] The semi-synthesis involves the acetylation of the C10 hydroxyl group of 10-DAB to form baccatin III, followed by the attachment of a protected side chain to the C13 hydroxyl group.[10][12]

A key intermediate in this process is 7-O-protected baccatin III. The protection of the C7 hydroxyl group is necessary to prevent side reactions during the attachment of the side chain.[12] The side chain itself is often a β-lactam derivative, which is coupled to the protected baccatin III.[10]

Quantitative Data for Paclitaxel Semi-Synthesis

The following table outlines the yields for the key steps in the semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB).

Step No.ReactionStarting MaterialKey Intermediate/ProductReagents and ConditionsYield (%)Purity (%)Reference(s)
1Isolation of 10-DABTaxus baccata needles10-deacetylbaccatin III (10-DAB)Methanol extraction, partitioning, and precipitationup to 297 mg/kg>95[11][13]
2C7-Hydroxyl Protection10-deacetylbaccatin III (10-DAB)7-O-triethylsilyl-10-deacetylbaccatin IIITriethylsilyl chloride, pyridine--[14]
3C10-Hydroxyl Acetylation7-O-triethylsilyl-10-deacetylbaccatin III7-O-triethylsilyl-baccatin IIIAcetyl chloride, pyridine--[14]
4Side Chain Attachment7-O-triethylsilyl-baccatin IIIProtected Paclitaxelβ-lactam side chain, DMAP--[14]
5DeprotectionProtected PaclitaxelPaclitaxelHF, pyridine->99.5[14]
Overall Paclitaxel Semi-synthesis from 10-DAB 10-deacetylbaccatin III (10-DAB) Paclitaxel Four-step procedure 58 >99 [11]
Experimental Protocols

Protocol 3: Isolation of 10-deacetylbaccatin III (10-DAB) from Taxus baccata

This protocol provides a general method for the extraction and purification of 10-DAB.[13]

  • Extraction: Ground needles of Taxus baccata are extracted with methanol.

  • Partitioning: The crude methanol extract is partitioned with dichloromethane.

  • Precipitation: The dichloromethane extract is concentrated and the taxanes are precipitated with hexane.

  • Purification: The crude taxoid mixture is purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure 10-DAB.[13]

Protocol 4: Semi-synthesis of Paclitaxel from Baccatin III

This protocol outlines the key steps for the semi-synthesis of paclitaxel from baccatin III.[10]

  • Protection of C7-OH: Dissolve Baccatin III in an anhydrous solvent like THF under an inert atmosphere. Add a base (e.g., pyridine) followed by a protecting group reagent (e.g., triethylsilyl chloride). Stir the reaction at room temperature until completion and purify the 7-O-protected Baccatin III by column chromatography.

  • Side-Chain Attachment: Dissolve the 7-O-protected Baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C). Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the C13-OH. Add a solution of the protected paclitaxel side chain (e.g., a β-lactam) and allow the reaction to proceed. Quench the reaction and purify the fully protected paclitaxel.

  • Deprotection: Dissolve the purified, fully protected paclitaxel in a suitable solvent system and treat with a deprotecting agent (e.g., hydrofluoric acid in pyridine) to remove the protecting groups and yield paclitaxel.

Visualization of Paclitaxel's Mechanism of Action

Paclitaxel's anti-cancer activity stems from its ability to stabilize microtubules, which are essential components of the cell's cytoskeleton involved in cell division. By preventing the disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

paclitaxel_mechanism cluster_cell_cycle Normal Cell Division (Mitosis) cluster_paclitaxel_effect Effect of Paclitaxel Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Assembly Microtubule Assembly (Polymerization) Tubulin_Dimers->Microtubule_Assembly Dynamic_Microtubules Dynamic Microtubules Microtubule_Assembly->Dynamic_Microtubules Microtubule_Disassembly Microtubule Disassembly (Depolymerization) Microtubule_Disassembly->Tubulin_Dimers Dynamic_Microtubules->Microtubule_Disassembly Mitotic_Spindle Functional Mitotic Spindle Dynamic_Microtubules->Mitotic_Spindle Stabilized_Microtubules Hyper-stabilized Non-functional Microtubules Dynamic_Microtubules->Stabilized_Microtubules prevents disassembly Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Paclitaxel Paclitaxel Paclitaxel->Dynamic_Microtubules binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubules->Mitotic_Arrest leads to Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Artemisinin

Artemisinin is a sesquiterpene lactone containing an endoperoxide bridge, which is responsible for its potent antimalarial activity. It is isolated from the plant Artemisia annua. The semi-synthesis of artemisinin from more abundant precursors is a key strategy to ensure a stable and affordable supply of this life-saving drug.

Key Intermediates in Artemisinin Synthesis

The direct precursor to artemisinin in both biosynthesis and semi-synthesis is dihydroartemisinic acid (DHAA).[15][16] DHAA can be obtained from the plant or produced through fermentation. The conversion of DHAA to artemisinin involves a photooxidative cyclization.[17][18] Another important precursor is artemisinic acid, which can be reduced to DHAA.[19]

The key transformation is the photooxygenation of dihydroartemisinic acid, which proceeds via an ene reaction with singlet oxygen to form a hydroperoxide intermediate. This intermediate then undergoes an acid-catalyzed cascade reaction to form the characteristic endoperoxide bridge of artemisinin.[17]

Quantitative Data for Artemisinin Synthesis

The following table presents quantitative data for the key steps in the semi-synthesis of artemisinin.

Step No.ReactionStarting MaterialKey Intermediate/ProductReagents and ConditionsYield (%)Purity (%)Reference(s)
1Reduction of Artemisinic AcidArtemisinic acidDihydroartemisinic acid (DHAA)NaBH₄--[19]
2Photooxygenation and CyclizationDihydroartemisinic acid (DHAA)ArtemisininSinglet oxygen, acid catalyst39 (continuous flow)>99[17]
3Reduction of ArtemisininArtemisininDihydroartemisinin (DHA)NaBH₄, Methanol, 0-5 °C>90 (up to 98)>98[20]
Experimental Protocols

Protocol 5: Synthesis of Dihydroartemisinin (DHA) from Artemisinin

This protocol describes the reduction of artemisinin to dihydroartemisinic acid.[20]

  • Materials: Artemisinin, Sodium borohydride (NaBH₄), Methanol (analytical grade).

  • Procedure:

    • Dissolve artemisinin in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride to the cooled solution. The molar ratio of Artemisinin to NaBH₄ is typically between 1:1.5 and 1:2.5.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to 3 hours, monitoring the reaction by TLC.

    • After completion, quench the reaction by the slow addition of glacial acetic acid.

    • Remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with deionized water, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution to obtain dihydroartemisinin.

Protocol 6: Photooxidation of Dihydroartemisinic Acid

This protocol outlines the conversion of DHAA to artemisinin.[17][18]

  • Setup: A continuous-flow reactor equipped with a light source and an oxygen inlet is used. A photosensitizer, such as tetraphenylporphyrin (TPP), is employed.

  • Reaction: A solution of dihydroartemisinic acid in a suitable solvent is pumped through the reactor while being irradiated with light in the presence of oxygen.

  • Cyclization: The resulting hydroperoxide intermediate is then passed through a section of the reactor containing an acid catalyst to induce the cyclization cascade, forming artemisinin.

  • Purification: The crude product is then purified to yield pure artemisinin.

Visualization of Artemisinin's Mechanism of Action

Artemisinin's antimalarial activity is dependent on its endoperoxide bridge. Inside the malaria parasite, the endoperoxide bridge is cleaved by heme iron, generating reactive oxygen species (ROS) that damage parasite proteins and lead to its death.

artemisinin_mechanism cluster_parasite Malaria Parasite (in Red Blood Cell) Artemisinin Artemisinin (with endoperoxide bridge) Cleavage Endoperoxide Cleavage Artemisinin->Cleavage Heme_Fe2 Heme Iron (Fe²⁺) (from hemoglobin digestion) Heme_Fe2->Cleavage activates ROS Reactive Oxygen Species (ROS) (e.g., carbon-centered radicals) Cleavage->ROS generates Parasite_Proteins Parasite Proteins ROS->Parasite_Proteins alkylate and damage Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death leads to

Caption: Mechanism of action of Artemisinin.

β-Lactam Antibiotics

β-Lactam antibiotics are a broad class of antibiotics that includes penicillins, cephalosporins, carbapenems, and monobactams. They are characterized by the presence of a β-lactam ring. The semi-synthesis of various β-lactam antibiotics from key intermediates is a cornerstone of the pharmaceutical industry.

Key Intermediates in β-Lactam Antibiotic Synthesis

A fundamental intermediate for the production of many semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA).[21] 6-APA is produced by the enzymatic or chemical hydrolysis of penicillin G, which is obtained through fermentation.[22] The 6-amino group of 6-APA can then be acylated with various side chains to produce a wide range of penicillin derivatives with improved properties.[23]

For the synthesis of amoxicillin, another key intermediate is D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG) or its activated derivatives, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).[23]

Quantitative Data for β-Lactam Intermediate Synthesis

The following table provides quantitative data for the enzymatic synthesis of 6-APA and amoxicillin.

ReactionStarting MaterialKey Intermediate/ProductEnzymeReagents and ConditionsYield (%)Reference(s)
6-APA SynthesisPenicillin G6-Aminopenicillanic acid (6-APA)Penicillin G Acylase (PGA)Aqueous buffer, controlled pH and temperature68[24]
Amoxicillin Synthesis6-APA and D-HPGMAmoxicillinPenicillin G Acylase (PGA)Aqueous medium, pH 6.3, 35 °C50[25]
Experimental Protocols

Protocol 7: Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

This protocol describes the enzymatic hydrolysis of Penicillin G to produce 6-APA.[21]

  • Enzyme Immobilization: Immobilize Penicillin G Acylase (PGA) on a suitable support (e.g., epoxy resin) to allow for reuse.

  • Reaction Setup: Suspend the immobilized PGA in a buffered aqueous solution (e.g., phosphate buffer).

  • Hydrolysis: Add Penicillin G to the enzyme suspension. Maintain the pH of the reaction mixture by the controlled addition of a base (e.g., sodium hydroxide) to neutralize the phenylacetic acid that is released.

  • Monitoring: Monitor the progress of the reaction by measuring the consumption of the base.

  • Purification: After the reaction is complete, separate the immobilized enzyme by filtration. Adjust the pH of the filtrate to the isoelectric point of 6-APA to induce crystallization. Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.

Protocol 8: Enzymatic Synthesis of Amoxicillin

This protocol details the enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.[23]

  • Reaction Mixture: Prepare a solution of 6-APA and D-p-hydroxyphenylglycine methyl ester (D-HPGM) in an aqueous buffer.

  • Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain the temperature and pH at optimal conditions (e.g., 35 °C and pH 6.3).

  • Product Formation: The enzyme catalyzes the acylation of 6-APA with the D-HPG side chain from D-HPGM to form amoxicillin.

  • Isolation: After the reaction, separate the enzyme and purify the amoxicillin from the reaction mixture.

Visualization of β-Lactam Antibiotics' Mechanism of Action

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.

blactam_mechanism cluster_cell_wall_synthesis Bacterial Cell Wall Synthesis cluster_blactam_action Action of β-Lactam Antibiotic Peptidoglycan_Precursors Peptidoglycan Precursors Cross_linking Peptidoglycan Cross-linking Peptidoglycan_Precursors->Cross_linking PBP Penicillin-Binding Protein (PBP) (Transpeptidase) PBP->Cross_linking catalyzes Acylation Acylation of PBP Active Site Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall BLactam β-Lactam Antibiotic BLactam->PBP binds to and acylates Inhibition Inhibition of Cross-linking Acylation->Inhibition results in Defective_Cell_Wall Defective Cell Wall Inhibition->Defective_Cell_Wall leads to Cell_Lysis Cell Lysis Defective_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of β-Lactam Antibiotics.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and its synthetic equivalents, such as the corresponding tosylate. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the development of novel therapeutics. Its utility stems from the presence of a reactive iodomethyl group, which serves as an excellent electrophile for the introduction of the N-Boc-protected piperidin-4-ylmethyl moiety into various molecular scaffolds.

N-Alkylation of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including anilines and other aromatic amines. This reaction provides a straightforward route to compounds bearing a piperidin-4-ylmethyl substituent on a nitrogen atom, a common structural motif in pharmacologically active molecules.

General Workflow for N-Alkylation

N_Alkylation_Workflow reagents Amine Substrate (1.0 equiv) + This compound (1.1 equiv) reaction Reaction Vessel (e.g., Round-bottom flask) reagents->reaction Charge workup Aqueous Workup & Extraction reaction->workup Quench & Extract conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) Temperature (e.g., RT to 80 °C) conditions->reaction Apply purification Column Chromatography workup->purification Purify product N-Alkylated Product purification->product Isolate

Caption: General workflow for the N-alkylation of amines.

Experimental Protocol: N-Alkylation of Aniline
  • To a stirred solution of aniline (1.0 mmol, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv.).

  • This compound (1.1 mmol, 1.1 equiv.) is added to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours or heated to 60-80 °C to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF252485-95
4-MethoxyanilineK₂CO₃ACN801290
IndoleNaHDMF0 to 25680-90
5-NitroindoleCs₂CO₃DMF251888

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers. This compound and its tosylate analogue are excellent electrophiles for this reaction, readily reacting with alkoxides derived from phenols and other alcohols to form the corresponding ethers. This strategy is particularly useful in the synthesis of pharmaceutical intermediates.

Signaling Pathway for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alcohol R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide formation) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide Electrophile This compound SN2 SN2 Attack Electrophile->SN2 Alkoxide->SN2 Nucleophilic Attack Ether Ether Product SN2->Ether Byproduct Salt Byproduct SN2->Byproduct

Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Synthesis of a Vandetanib Intermediate

This protocol describes the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of the anticancer drug Vandetanib, using the tosylate analogue of the title compound.[1]

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 mmol, 1.0 equiv.) in a suitable solvent such as DMF is added a base like potassium carbonate (1.5 equiv.).

  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 equiv.) is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80 °C) for several hours until completion as monitored by TLC.

  • After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired ether.

Alcohol/PhenolElectrophileBaseSolventTemperature (°C)Yield (%)Reference
Methyl 3-hydroxy-4-methoxybenzoatetert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateK₂CO₃DMF8051.2[1]
4-NitrophenolThis compoundNaHTHF60~90(General)
2-NaphtholThis compoundCs₂CO₃ACN80~85(General)

Photocatalytic Radical Cascade Cyclization

This compound can serve as a source of the piperidin-4-ylmethyl radical under photocatalytic conditions. This radical can then engage in cascade cyclization reactions, for example, with N-arylacrylamides, to construct complex heterocyclic scaffolds such as oxindoles bearing a quaternary carbon center.[2]

Logical Relationship in Radical Cascade Cyclization

Radical_Cascade_Cyclization cluster_initiation Radical Initiation cluster_propagation Cascade Propagation cluster_termination Termination Iodo This compound Radical_Gen Piperidin-4-ylmethyl Radical Generation Iodo->Radical_Gen Photocat Photocatalyst + Light Photocat->Radical_Gen Radical_Add Radical Addition to Alkene Radical_Gen->Radical_Add Acrylamide N-Arylacrylamide Acrylamide->Radical_Add Cyclization 5-exo-trig Cyclization Radical_Add->Cyclization Intermediate Cyclized Radical Intermediate Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Quaternary Oxindole Product Oxidation->Product

Caption: Logical flow of the photocatalytic radical cascade cyclization.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxindole

This protocol is adapted from a reported photocatalytic radical cascade cyclization.[2]

  • To an oven-dried 10 mL reaction vial are added Cu(OTf)₂ (10 mol%), a suitable ligand (e.g., a bipyridine derivative, 10 mol%), and 1 mL of THF in a nitrogen-filled glovebox.

  • The resulting mixture is stirred for 5 minutes, followed by the addition of a base such as 1,1,3,3-tetramethylguanidine (1.8 equiv.).

  • N-methyl-N-phenylmethacrylamide (1.0 equiv.), this compound (1.5 equiv.), and a radical trap like TEMPO (1.5 equiv.) are added sequentially.

  • The vial is sealed and placed in a photoreactor under irradiation with blue LEDs (e.g., 410 nm).

  • The mixture is stirred at 25 °C for 15-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and the crude product is purified by silica gel column chromatography.

N-Arylacrylamide SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)Reference
N-methyl-N-phenylmethacrylamideCu(OTf)₂ / LigandTMGTHF2480[2]
N-(4-cyanophenyl)-N-methylmethacrylamideCu(OTf)₂ / LigandTMGTHF1592[2]
N-(4-chlorophenyl)-N-methylmethacrylamideCu(OTf)₂ / LigandTMGTHF1588[2]
N-methyl-N-(p-tolyl)methacrylamideCu(OTf)₂ / LigandTMGTHF1587[2]

Application in the Synthesis of Drug Intermediates

This compound is a crucial building block for the synthesis of various drug candidates. The piperidine moiety is a common feature in many centrally active agents and other therapeutics.

Synthesis of a Crizotinib Intermediate Precursor

While various routes to the ALK inhibitor Crizotinib exist, the N-Boc-piperidine moiety is a key structural component. The synthesis of a precursor can be envisioned through the reaction of a pyrazole with a suitable derivative of tert-butyl 4-(hydroxymethyl)piperidine. The iodomethyl derivative serves as a highly reactive precursor for such transformations. A plausible synthetic route to a key intermediate is outlined below.[3]

  • Mesylation/Tosylation: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is converted to the corresponding mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • N-Alkylation of Pyrazole: The resulting mesylate/tosylate is then used to alkylate a suitable pyrazole derivative (e.g., 4-iodo-1H-pyrazole) in the presence of a base such as cesium carbonate in a polar aprotic solvent like DMF to afford the desired intermediate.

These examples highlight the versatility of this compound as a valuable building block in organic synthesis, enabling the construction of complex molecules with significant potential in drug discovery and development. The protocols provided herein serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Applications of 1-Boc-4-(iodomethyl)piperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(iodomethyl)piperidine is a versatile bifunctional building block widely employed in medicinal chemistry. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive iodomethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds. The Boc protecting group ensures stability and allows for selective deprotection, a critical feature in multi-step synthetic pathways, while the iodomethyl group serves as a potent electrophile for introducing the piperidylmethyl moiety into various molecular scaffolds.[1][2] This document provides detailed application notes and experimental protocols for the use of 1-Boc-4-(iodomethyl)piperidine in the synthesis of key pharmaceutical intermediates and scaffolds.

Core Applications

The primary application of 1-Boc-4-(iodomethyl)piperidine in medicinal chemistry is as a key intermediate for the synthesis of piperidine-containing compounds, which are prevalent in many classes of drugs.[1][2][3] The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional scaffold that can be optimized for potent and selective interaction with biological targets.[3]

Key application areas include:

  • Synthesis of Kinase Inhibitors: The piperidine scaffold is a common feature in various kinase inhibitors. While many examples utilize the analogous aminomethylpiperidine, 1-Boc-4-(iodomethyl)piperidine can be used to synthesize precursors to these inhibitors through C-alkylation of heterocyclic cores.

  • Development of GPCR Ligands: The N-substituted piperidine motif is a privileged structure in the design of ligands for G-protein coupled receptors (GPCRs), particularly those targeting the central nervous system (CNS).[4] 1-Boc-4-(iodomethyl)piperidine is used to introduce the piperidylmethyl group onto aromatic and heteroaromatic systems to generate potent and selective GPCR ligands.[4]

  • Intermediates for Anticancer Agents: This building block is utilized in the synthesis of complex heterocyclic systems that form the core of novel anticancer drugs. A notable example is its use in the preparation of a 1-(N-Boc-4-piperidyl)-4-pyrazoleboronic acid pinacol ester, a key intermediate for the synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, a potential therapeutic for lung cancer.[5]

  • Bioconjugation: The ability of the iodomethyl group to react with various nucleophiles makes 1-Boc-4-(iodomethyl)piperidine a useful linker in bioconjugation, facilitating the attachment of small molecules to biomolecules.[1]

Data Presentation

Table 1: Types of Compounds Synthesized from 1-Boc-4-(iodomethyl)piperidine
Compound ClassGeneral StructureTherapeutic Area/ApplicationReference
N-Alkyl PiperidinesAr-CH₂-PiperidineGPCR Ligands, CNS Disorders[4]
C-Alkyl PiperidinesHeterocycle-CH₂-PiperidineKinase Inhibitors, Anticancer[5]
Piperidylmethyl EthersAr-O-CH₂-PiperidineGeneral Pharmaceutical ScaffoldsN/A
Piperidylmethyl ThioethersAr-S-CH₂-PiperidineGeneral Pharmaceutical ScaffoldsN/A
Piperidylmethyl Phosphonium Salts[Ph₃P-CH₂-Piperidine]⁺I⁻Wittig Reagents for further synthesisN/A

Note: Specific quantitative data such as IC50 or Ki values for compounds directly synthesized from 1-Boc-4-(iodomethyl)piperidine are not extensively available in the public domain. The primary value of this reagent is as a versatile intermediate.

Mandatory Visualization

G Synthetic Utility of 1-Boc-4-(iodomethyl)piperidine A 1-Boc-4-(iodomethyl)piperidine B Nucleophilic Substitution (O, N, S, C Nucleophiles) A->B C 4-Substituted Piperidine Derivatives B->C D Deprotection (TFA or HCl) C->D E Final Bioactive Compounds D->E F GPCR Ligands E->F G Kinase Inhibitor Scaffolds E->G H Anticancer Intermediates E->H

Caption: Synthetic pathways from 1-Boc-4-(iodomethyl)piperidine.

G General Experimental Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Nucleophile & Base in Anhydrous Solvent B Add 1-Boc-4-(iodomethyl)piperidine A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Work-up E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for nucleophilic substitution reactions.

G Piperidine Scaffolds in GPCR Antagonism ligand Agonist receptor GPCR ligand->receptor Binds & Activates antagonist Piperidine-containing Antagonist antagonist->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Role of piperidine scaffolds in GPCR signaling.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Heterocycles

This protocol describes a general method for the C-H alkylation of nitrogen-containing heterocycles, such as pyrazoles, with 1-Boc-4-(iodomethyl)piperidine.

Materials:

  • 1-Boc-4-(iodomethyl)piperidine (1.0 eq)

  • Heterocycle (e.g., pyrazole) (1.0-1.2 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2-1.5 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the heterocycle and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 1-Boc-4-(iodomethyl)piperidine in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a standard Williamson ether synthesis for coupling 1-Boc-4-(iodomethyl)piperidine with phenolic compounds.

Materials:

  • 1-Boc-4-(iodomethyl)piperidine (1.0 eq)

  • Phenol derivative (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the phenol derivative in the anhydrous solvent.

  • Add the base to the solution and stir at room temperature for 15-30 minutes.

  • Add 1-Boc-4-(iodomethyl)piperidine to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 1-Boc-4-(aminomethyl)piperidine from 1-Boc-4-(iodomethyl)piperidine

This two-step protocol describes the conversion of the iodomethyl compound to the more commonly used aminomethyl derivative via a Gabriel synthesis.

Step 1: Synthesis of tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)piperidine-1-carboxylate

Materials:

  • 1-Boc-4-(iodomethyl)piperidine (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 1-Boc-4-(iodomethyl)piperidine in anhydrous DMF, add potassium phthalimide.

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the phthalimide-protected intermediate.

Step 2: Hydrazinolysis to yield 1-Boc-4-(aminomethyl)piperidine

Materials:

  • tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)piperidine-1-carboxylate (1.0 eq)

  • Hydrazine hydrate (4-5 eq)

  • Ethanol

Procedure:

  • Suspend the phthalimide-protected intermediate in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining hydrazine.

  • Dry the organic layer and concentrate to yield 1-Boc-4-(aminomethyl)piperidine, which can be further purified by chromatography if necessary.

Conclusion

1-Boc-4-(iodomethyl)piperidine is a highly valuable and reactive intermediate in medicinal chemistry. Its ability to readily undergo nucleophilic substitution allows for the facile introduction of the 4-(piperidylmethyl) scaffold into a wide array of molecules. While direct biological activity data for its immediate products may be limited, its role in the synthesis of precursors for potent kinase inhibitors, GPCR ligands, and other therapeutic agents is well-established. The protocols provided herein offer a foundation for the effective utilization of this building block in drug discovery and development programs.

References

Application Notes and Protocols for Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of PROTACs, offering a rigid piperidine scaffold. The incorporation of rigid linkers, such as those derived from piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective protein degradation.[4][5] The Boc-protected amine allows for straightforward manipulation during synthesis, and the primary iodide serves as a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive guide to utilizing this compound in the synthesis and evaluation of novel PROTACs. Detailed protocols for synthesis, characterization, and biological assessment are provided to facilitate the development of potent and selective protein degraders.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The overall experimental workflow for the synthesis and evaluation of a PROTAC is a multi-step process that includes chemical synthesis, purification, and extensive biological characterization.

PROTAC_Mechanism cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_pathway PROTAC Signaling Pathway synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization ternary_complex Ternary Complex Formation Assay characterization->ternary_complex degradation Target Protein Degradation Assay ternary_complex->degradation phenotypic Phenotypic Assays degradation->phenotypic PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

A high-level overview of the PROTAC experimental workflow and signaling pathway.

Data Presentation

The efficacy of a synthesized PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex, often quantified by a cooperativity factor (α), is also a critical determinant of PROTAC potency.

Table 1: Illustrative Degradation Potency of a Hypothetical BRD4-Targeting PROTAC with a Piperidine-Based Linker

PROTAC IDLinker TypeCell LineDC50 (nM)Dmax (%)Reference
PROTAC-XPiperidine-based22Rv125>90Hypothetical
PROTAC-YFlexible PEG22Rv1150~80Hypothetical

Table 2: Illustrative Ternary Complex Formation and Cooperativity of a Hypothetical BRD4-Targeting PROTAC with a Piperidine-Based Linker

PROTAC IDLinker TypeBinary KD (PROTAC to BRD4) (nM)Ternary KD (BRD4 to VHL-PROTAC) (nM)Cooperativity (α)Reference
PROTAC-XPiperidine-based50510Hypothetical[6]
PROTAC-YFlexible PEG60302Hypothetical[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a plausible synthetic route for a PROTAC targeting BRD4, using JQ1 as the warhead and pomalidomide as the E3 ligase ligand. The synthesis involves the sequential alkylation of the pomalidomide and JQ1 ligands with the piperidine linker.

Materials and Reagents:

  • This compound

  • Pomalidomide

  • (+)-JQ1

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Part 1: Synthesis of the Linker-Pomalidomide Conjugate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve pomalidomide (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 50 °C for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-pomalidomide conjugate.

Part 2: Deprotection of the Linker-Pomalidomide Conjugate

  • Dissolve the Boc-protected linker-pomalidomide conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine-pomalidomide intermediate, which is used in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

  • In a separate flask, dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected piperidine-pomalidomide intermediate (1.1 eq) to the activated JQ1 solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow reagent1 This compound step1 Part 1: Alkylation of Pomalidomide reagent1->step1 reagent2 Pomalidomide reagent2->step1 reagent3 (+)-JQ1 step3 Part 3: Amide Coupling with JQ1 reagent3->step3 intermediate1 Boc-Linker-Pomalidomide step1->intermediate1 step2 Part 2: Boc Deprotection intermediate1->step2 intermediate2 H-Linker-Pomalidomide step2->intermediate2 intermediate2->step3 final_product Final PROTAC step3->final_product

A plausible synthetic workflow for a PROTAC using the specified building block.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[1]

Materials and Reagents:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[7]

Materials and Reagents:

  • Purified, tagged target protein (e.g., His-BRD4)

  • Purified, tagged E3 ligase complex (e.g., GST-VHL)

  • Terbium-conjugated anti-tag antibody (e.g., anti-His)

  • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with TR-FRET capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding antibodies.

  • PROTAC Titration:

    • Add serial dilutions of the synthesized PROTAC to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the TR-FRET signal on a microplate reader.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of PROTACs. Its rigid piperidine core can confer favorable conformational properties to the resulting PROTAC, potentially leading to enhanced potency and selectivity. The synthetic protocols outlined provide a framework for the incorporation of this linker into novel PROTAC molecules. The detailed methodologies for biological evaluation will enable researchers to thoroughly characterize the performance of their synthesized degraders, from ternary complex formation to cellular protein degradation. While specific quantitative data for PROTACs derived from this exact building block is limited in public databases, the provided templates for data presentation will aid in the systematic evaluation and comparison of newly synthesized compounds. Careful optimization of the linker attachment points and overall PROTAC architecture will be crucial for the development of clinically successful therapeutics.

References

Application Notes and Protocols for 1-Boc-4-(iodomethyl)piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(iodomethyl)piperidine is a versatile building block used in peptide synthesis to introduce a piperidinemethyl moiety onto a peptide backbone. This modification is of significant interest in medicinal chemistry and drug development for several reasons. The rigid piperidine ring can act as a conformational constraint, inducing specific secondary structures such as β-turns, which are often crucial for biological activity and molecular recognition.[1] Furthermore, the piperidine nitrogen can serve as a site for further chemical diversification, allowing for the creation of complex peptidomimetics and libraries of compounds for screening.[1] The incorporation of this moiety can also enhance the metabolic stability and pharmacokinetic properties of peptides.

This document provides detailed application notes and experimental protocols for the incorporation of 1-Boc-4-(iodomethyl)piperidine into peptides via N-alkylation during solid-phase peptide synthesis (SPPS).

Core Applications

The introduction of a 4-(piperidinylmethyl) group onto a peptide can serve several strategic purposes in peptide design and drug discovery:

  • Conformational Constraint: The piperidine ring restricts the flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]

  • Induction of Secondary Structures: The geometry of the piperidinemethyl group is well-suited to mimic turns in a peptide chain, which are common motifs in protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The Boc-protected piperidine can be deprotected and further functionalized post-synthesis to create more complex and drug-like molecules.

  • Improved Pharmacokinetic Properties: The piperidine moiety can increase the stability of peptides against enzymatic degradation and improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

The following protocols detail the incorporation of 1-Boc-4-(iodomethyl)piperidine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The key step is the N-alkylation of the N-terminal amino group of the resin-bound peptide.

Materials and Reagents
ReagentGradeSupplierPurpose
Fmoc-Rink Amide MBHA resinPeptide synthesis gradeStandard SupplierSolid support
Fmoc-amino acidsPeptide synthesis gradeStandard SupplierPeptide building blocks
1-Boc-4-(iodomethyl)piperidine≥ 98%Standard SupplierAlkylating agent
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard SupplierSolvent
Dichloromethane (DCM)ACS gradeStandard SupplierSolvent
PiperidineACS gradeStandard SupplierFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeStandard SupplierCoupling reagent
Hydroxybenzotriazole (HOBt)Peptide synthesis gradeStandard SupplierCoupling additive
o-Nitrobenzenesulfonyl chloride (oNBS-Cl)≥ 98%Standard SupplierActivating agent for N-alkylation
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeStandard SupplierBase
Trifluoroacetic acid (TFA)Reagent gradeStandard SupplierCleavage from resin
Triisopropylsilane (TIS)Reagent gradeStandard SupplierScavenger
Diethyl ether (cold)ACS gradeStandard SupplierPeptide precipitation
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for assembling the peptide chain on the solid support before the introduction of the piperidinemethyl moiety.

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.

    • Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin N-Alkylation with 1-Boc-4-(iodomethyl)piperidine

This protocol is an adapted method for the N-alkylation of the N-terminal amine of the resin-bound peptide. Optimization may be required depending on the peptide sequence.

  • N-Terminal Fmoc Deprotection: Follow step 2 of Protocol 1 to expose the N-terminal amine.

  • Activation of the N-terminal Amine:

    • To the deprotected resin, add a solution of o-nitrobenzenesulfonyl chloride (oNBS-Cl, 4 eq.) and DIEA (4 eq.) in DCM.

    • Agitate the mixture for 30 minutes at room temperature.

    • Monitor the reaction completion with a ninhydrin test.

    • Wash the resin with DCM (5 times).

  • N-Alkylation:

    • To the activated resin, add a solution of 1-Boc-4-(iodomethyl)piperidine (5 eq.) and a non-nucleophilic base such as DBU or phosphazene base P2-Et (5 eq.) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to improve efficiency if necessary.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Deprotection of the oNBS group:

    • Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.

    • Agitate for 30 minutes at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Continuation of Peptide Synthesis (Optional): If further amino acids are to be added after the N-alkylated residue, proceed from step 3 of Protocol 1.

Protocol 3: Cleavage and Deprotection
  • Resin Washing and Drying: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Data Presentation

The following table summarizes expected yields and purity for a model peptide modified with 1-Boc-4-(iodomethyl)piperidine. These values are sequence-dependent and may require optimization.

ParameterExpected ValueNotes
N-Alkylation Efficiency70-90%Highly dependent on reaction conditions and peptide sequence.
Crude Peptide Yield50-70%Based on the initial resin loading.
Crude Peptide Purity>80%Determined by analytical RP-HPLC. Purity is influenced by coupling and alkylation efficiencies.
Purified Peptide Yield15-35%After preparative RP-HPLC purification.
Final Purity>95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_alkylation N-Alkylation cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash1->Coupling Repeat for each AA Wash2->Fmoc_Deprotection Repeat for each AA N_Term_Deprotect N-Terminal Fmoc Deprotection Wash2->N_Term_Deprotect After last standard AA Activation Activation (oNBS-Cl, DIEA) N_Term_Deprotect->Activation Alkylation N-Alkylation with 1-Boc-4-(iodomethyl)piperidine Activation->Alkylation oNBS_Deprotect oNBS Deprotection Alkylation->oNBS_Deprotect Cleavage Cleavage from Resin (TFA/TIS/H2O) oNBS_Deprotect->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Purified N-Alkylated Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating the piperidinemethyl building block via N-alkylation.

Rationale for Incorporating Piperidine Moiety

Rationale cluster_modification Modification cluster_properties Enhanced Properties Peptide Linear Peptide Piperidine Incorporate 1-Boc-4-(iodomethyl)piperidine Peptide->Piperidine Modified_Peptide Piperidine-Modified Peptide Piperidine->Modified_Peptide Conformation Conformational Rigidity Modified_Peptide->Conformation Stability Increased Metabolic Stability Modified_Peptide->Stability Bioactivity Potentially Improved Biological Activity Modified_Peptide->Bioactivity PK Enhanced Pharmacokinetics Modified_Peptide->PK

Caption: Rationale for using the piperidine building block in peptide design.

Potential Signaling Pathway Modulation

Peptides containing piperidine moieties have been shown to interact with a variety of biological targets and modulate key signaling pathways. While the specific pathways targeted by a peptide modified with 1-Boc-4-(iodomethyl)piperidine will be sequence-dependent, some general examples of pathways influenced by piperidine-containing molecules include:

Signaling_Pathways cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Piperidine_Peptide Piperidine-Containing Peptide Analog GPCR GPCR Signaling Piperidine_Peptide->GPCR PI3K_Akt PI3K/Akt Pathway Piperidine_Peptide->PI3K_Akt NFkB NF-κB Pathway Piperidine_Peptide->NFkB MAPK MAPK/JNK Pathway Piperidine_Peptide->MAPK Proliferation Cell Proliferation GPCR->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inflammation Inflammation NFkB->Inflammation Metabolism Metabolism MAPK->Metabolism

Caption: Potential signaling pathways modulated by piperidine-containing peptide analogs.

Conclusion

The use of 1-Boc-4-(iodomethyl)piperidine in solid-phase peptide synthesis provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block via on-resin N-alkylation. Researchers are encouraged to optimize alkylation conditions to ensure high-purity final products. The resulting peptides with their unique structural features hold significant promise for applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Alkylation Reactions Using Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate as a key building block in alkylation reactions. This versatile reagent is instrumental in introducing the N-Boc-protected 4-methylpiperidine moiety, a common structural motif in pharmaceutically active compounds. The protocols outlined below cover a range of applications, from fundamental nucleophilic substitutions to more complex cascade reactions, providing a valuable resource for medicinal chemists and process development scientists.

Introduction

This compound is a highly reactive alkylating agent favored for its ability to participate in a variety of bond-forming reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during alkylation, allowing for selective functionalization at the exocyclic methylene position. The iodide leaving group is highly effective, facilitating reactions with a wide array of nucleophiles under relatively mild conditions. This reagent is a cornerstone in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.

Application 1: O-Alkylation in the Synthesis of Kinase Inhibitors

A prominent application of piperidine-based alkylating agents is in the synthesis of targeted cancer therapies. An analogous reagent, Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, is utilized in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor. The core of this synthesis involves the O-alkylation of a phenolic substrate. Given that iodide is a superior leaving group to tosylate, this compound serves as an excellent, often more reactive, alternative for such transformations.

Experimental Protocol: O-Alkylation of a Phenolic Substrate

This protocol is adapted from the synthesis of a key intermediate of Vandetanib.[1][2][3]

Reaction Scheme:

Materials:

  • Phenolic substrate (e.g., Methyl 3-hydroxy-4-methoxybenzoate) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate in DMF, add the base (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated product.

Quantitative Data Summary: O-Alkylation
Phenolic SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 3-hydroxy-4-methoxybenzoateTert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateK₂CO₃DMF801051.2[2][3]
4-amino-2-(benzyloxy)-5-methoxybenzamideTert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylateCs₂CO₃NMPNot SpecifiedNot Specified58[4]

Note: Yields are based on reactions with the tosylate analogue, and similar or improved yields can be expected with the more reactive iodide.

Application 2: Copper-Catalyzed Radical Cascade Cyclization

This compound can be employed in more intricate transformations, such as radical cascade reactions, to construct complex heterocyclic scaffolds. This approach is particularly useful for the rapid assembly of polycyclic structures from simple starting materials.

Experimental Protocol: Synthesis of Substituted Spiro[indoline-3,4'-piperidines]

This protocol details a photocatalyzed radical cascade cyclization of N-arylacrylamides with this compound.

Materials:

  • N-Arylacrylamide (1.0 eq)

  • This compound (1.5 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • Ligand (e.g., L1 as specified in the source) (5 mol%)

  • 1,1,3,3-Tetramethylguanidine (TMG) (1.8 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Photo-reactor with 410 nm LEDs

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a nitrogen-filled glovebox, add Cu(OTf)₂ and the ligand to an oven-dried reaction vial containing anhydrous THF.

  • Stir the resulting mixture for 5 minutes.

  • Sequentially add the base (TMG), the N-arylacrylamide, and this compound.

  • Seal the vial and place it in a photo-reactor under irradiation with 410 nm LEDs at 25 °C.

  • Stir the reaction for 15 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary: Radical Cascade Cyclization
N-Arylacrylamide SubstrateYield (%)
N-methyl-N-phenylmethacrylamide88
N-methyl-N-(p-tolyl)methacrylamide87
Methyl 4-(N-methylmethacrylamido)benzoate65
N-(2-fluorophenyl)-N-methylmethacrylamide41
2H-chromen-2-one47

Application 3: General N-, S-, and C-Alkylation Protocols

While specific literature examples for simple N-, S-, and C-alkylations with this compound are not as prevalent as its use in more complex syntheses, its high reactivity as an alkyl iodide allows for the development of generalized protocols for these transformations.

General Protocol for N-Alkylation of Amines and Heterocycles

Reaction Scheme:

Procedure:

  • Dissolve the amine or heterocyclic substrate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Add this compound (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify by column chromatography.

General Protocol for S-Alkylation of Thiols

Reaction Scheme:

Procedure:

  • Dissolve the thiol (1.0 eq) in a solvent such as THF or DMF.

  • Add a base like sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (1.5 eq) at 0 °C to form the thiolate.

  • Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product, dry the organic phase, and purify by chromatography.

General Protocol for C-Alkylation of Enolates

Reaction Scheme:

Procedure:

  • Generate the enolate by treating a carbonyl compound (e.g., a ketone, ester, or malonate derivative) with a strong base (e.g., LDA, NaH) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C to 0 °C).

  • Slowly add a solution of this compound (1.0 eq) to the enolate solution at low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Quench with a proton source (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Visualizations

O-Alkylation in Vandetanib Synthesis Workflow

O_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Phenol Phenolic Substrate Reaction O-Alkylation Phenol->Reaction AlkylIodide Tert-butyl 4-(iodomethyl) piperidine-1-carboxylate AlkylIodide->Reaction Base Base (K2CO3) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Temp Heat (60-80 °C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

Caption: Workflow for the O-alkylation of a phenolic substrate.

Radical Cascade Cyclization Experimental Workflow

Radical_Cascade_Workflow cluster_setup Reaction Setup (In Glovebox) cluster_reaction Reaction Execution cluster_workup Workup & Purification Vial Oven-dried vial Reagents Add Cu(OTf)2, Ligand, THF Vial->Reagents Stir1 Stir 5 min Reagents->Stir1 Add_Reactants Add Base, Substrate, Alkyl Iodide Stir1->Add_Reactants Seal Seal Vial Add_Reactants->Seal Irradiation Irradiate with 410 nm LED at 25 °C for 15h Seal->Irradiation Quench Quench with H2O Irradiation->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Spiro[indoline-3,4'-piperidine] Product Purify->Product

Caption: Experimental workflow for the photocatalyzed radical cascade cyclization.

General Nucleophilic Substitution Logical Relationship

Nucleophilic_Substitution cluster_nucleophiles Nucleophiles Reagent Tert-butyl 4-(iodomethyl) piperidine-1-carboxylate Conditions Base + Solvent Reagent->Conditions Amine Amine (N-Alkylation) Amine->Conditions Phenol Phenol/Alcohol (O-Alkylation) Phenol->Conditions Thiol Thiol (S-Alkylation) Thiol->Conditions Enolate Enolate (C-Alkylation) Enolate->Conditions Product Alkylated Product Conditions->Product SN2 Reaction

Caption: General scheme for nucleophilic substitution reactions.

References

The Crucial Role of Synthetic Chemistry in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of protein kinases has emerged as a cornerstone of modern drug discovery, particularly in the field of oncology. The intricate cellular signaling pathways governed by these enzymes, when dysregulated, can drive the proliferation and survival of cancer cells. Small molecule kinase inhibitors have revolutionized the therapeutic landscape by offering a means to selectively block these aberrant signaling cascades. The success of this therapeutic strategy is fundamentally reliant on the power of synthetic organic chemistry to design and construct these highly specific and potent molecular agents.

This document provides a comprehensive overview of the synthesis of key kinase inhibitors, detailing experimental protocols and presenting quantitative data on their biological activity. Furthermore, it visualizes the targeted signaling pathways and experimental workflows to provide a holistic understanding of the drug discovery and development process.

I. Introduction to Kinase Inhibitors and their Synthesis

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. The human kinome comprises over 500 kinases, and their aberrant activity is implicated in a multitude of diseases. Kinase inhibitors are broadly classified based on their mechanism of action, with the most common being ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain. The synthesis of these inhibitors is a multi-step process that often involves the strategic assembly of heterocyclic scaffolds designed to mimic the purine core of ATP, coupled with the introduction of various substituents to achieve high potency and selectivity.

II. Quantitative Analysis of Kinase Inhibitor Potency

The efficacy of a kinase inhibitor is quantified by its ability to inhibit the enzymatic activity of its target kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the IC50 and Ki values for several FDA-approved kinase inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Ki (nM)Assay Type / Context
Imatinib BCR-ABL, c-Kit, PDGFR100 - 600-Cell-based / Cell-free
Gefitinib EGFR26 - 57-Cell-based
Erlotinib EGFR2-Cell-free
Dasatinib BCR-ABL, SRC family<1 - 30-Cell-free
Sunitinib VEGFRs, PDGFRs, c-Kit2 - 80-Cell-free
Lapatinib EGFR, HER210.8, 9.2-Cell-free
Sorafenib VEGFRs, PDGFR, RAF6 - 90-Cell-free
Pazopanib VEGFRs, PDGFRs, c-Kit10 - 84-Cell-free
Axitinib VEGFRs0.1 - 1.2-Cell-free

Note: IC50 and Ki values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

III. Experimental Protocols: Synthesis of Key Kinase Inhibitors

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of several widely used kinase inhibitors.

A. Synthesis of Imatinib

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), targets the BCR-ABL fusion protein. A common synthetic route involves the following key steps:

Step 1: Synthesis of 4-methyl-3-nitroaniline

  • To a stirred solution of 4-methylaniline in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.

Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • A mixture of 4-methyl-3-nitroaniline and 2-chloro-4-(pyridin-3-yl)pyrimidine is heated in a suitable solvent (e.g., isopropanol) in the presence of a base (e.g., diisopropylethylamine).

  • The reaction is monitored by TLC, and upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Step 3: Reduction of the Nitro Group

  • The nitro-containing intermediate is reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.

  • The product, N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is isolated after workup and purification.

Step 4: Amide Coupling to form Imatinib

  • The amine from the previous step is reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane).

  • The reaction mixture is stirred at room temperature until completion.

  • The final product, Imatinib, is isolated and purified by crystallization or column chromatography.

Characterization Data for Imatinib:

  • ¹H NMR: Characteristic peaks for the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as the methyl and piperazine protons are observed.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of Imatinib (m/z = 493.6 g/mol ) is detected.

B. Synthesis of Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis typically involves the following key steps:

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • A mixture of 4-hydroxy-6,7-dimethoxyquinazoline and a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is heated.

  • The excess chlorinating agent is removed under reduced pressure, and the crude product is used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution to form Gefitinib

  • 4-chloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol) at elevated temperature.

  • The reaction is monitored by TLC, and upon completion, the product, Gefitinib, precipitates from the reaction mixture upon cooling and is collected by filtration.

C. Synthesis of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A representative synthetic route is as follows:

Step 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

  • This pyrrole derivative is prepared through a multi-step synthesis starting from commercially available materials.

Step 2: Condensation with 5-fluoro-2-aminoindole

  • The formyl-pyrrole derivative is condensed with 5-fluoro-2-aminoindole in the presence of an acid catalyst to form the indolinone core.

Step 3: Saponification and Amide Coupling

  • The ethyl ester is saponified to the corresponding carboxylic acid.

  • The carboxylic acid is then coupled with N,N-diethyl-N'-(2-aminoethyl)ethane-1,2-diamine using a coupling agent (e.g., HATU or HBTU) to yield Sunitinib.

IV. Experimental Protocols: In Vitro Kinase Inhibition Assays

Determining the inhibitory potency of a synthesized compound is a critical step in the drug discovery process. Various in vitro assay formats are available, each with its own advantages.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput screening method for measuring kinase activity.

Principle: This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665). A biotinylated substrate peptide is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, and streptavidin-XL665 binds to the biotin tag. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., kinase buffer containing DMSO).

    • Prepare a solution of the kinase enzyme in kinase buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in kinase buffer.

    • Prepare a detection mixture containing the Europium-labeled anti-phospho-specific antibody and streptavidin-XL665 in detection buffer.

  • Kinase Reaction:

    • Add the inhibitor solution to the wells of a microplate.

    • Add the kinase solution to the wells.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and initiate detection by adding the detection mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ assay is a TR-FRET based competition binding assay.

Principle: This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the terbium donor and the tracer's acceptor fluorophore. Test compounds compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor.

    • Prepare a solution of the kinase and the terbium-labeled antibody.

    • Prepare a solution of the fluorescently labeled tracer.

  • Binding Reaction:

    • Add the inhibitor solution to the wells of a microplate.

    • Add the kinase/antibody solution.

    • Add the tracer solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the inhibitor concentration to determine the IC50 value.

V. Visualizing Signaling Pathways and Workflows

Understanding the biological context of kinase inhibition and the experimental processes involved is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for their synthesis and characterization.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib/Erlotinib.

G cluster_1 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Grb2_Sos_Ras Grb2/Sos/Ras BCR_ABL->Grb2_Sos_Ras PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Proliferation Increased Proliferation Grb2_Sos_Ras->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL

The BCR-ABL signaling pathway in CML and its inhibition by Imatinib.

G cluster_2 Kinase Inhibitor Synthesis and Characterization Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Assay In Vitro Kinase Assay (IC50/Ki Determination) Characterization->Assay End Lead Compound Assay->End

A generalized workflow for the synthesis and evaluation of a kinase inhibitor.

VI. Conclusion

The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of targeted therapy. The ability to rationally design and efficiently construct novel chemical entities with high potency and selectivity is paramount to advancing the treatment of cancer and other diseases driven by aberrant kinase signaling. The protocols and data presented herein provide a foundational resource for researchers in this exciting area, highlighting the critical interplay between synthetic chemistry, molecular biology, and clinical application. As our understanding of the human kinome deepens, the role of innovative synthetic strategies will undoubtedly continue to expand, paving the way for the next generation of life-saving medicines.

Application Notes and Protocols for Coupling Reactions with 1-Boc-4-(iodomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(iodomethyl)piperidine is a versatile synthetic intermediate widely employed in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive iodomethyl group, makes it an ideal building block for introducing the 4-piperidylmethyl moiety into a wide range of molecular scaffolds. The piperidine ring is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The iodomethyl group serves as a potent electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.

These application notes provide detailed protocols for key coupling reactions utilizing 1-Boc-4-(iodomethyl)piperidine, with a focus on nucleophilic substitution for the synthesis of pharmaceutically relevant compounds.

Core Applications

The primary application of 1-Boc-4-(iodomethyl)piperidine lies in its use as an alkylating agent to introduce the 4-piperidylmethyl group. This moiety is a key structural component in a variety of bioactive molecules, including enzyme inhibitors and receptor ligands. A prominent example is its use in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

Key Reaction Types:

  • Nucleophilic Substitution (Alkylation): The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This is the most common and well-documented application.

  • Transition Metal-Catalyzed Cross-Coupling: While less documented with specific protocols for this exact substrate, organic iodides are excellent partners in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of C(sp³)-C(sp²), C(sp³)-C(sp), and C(sp³)-N bonds, respectively.

Experimental Protocols

Protocol 1: Synthesis of a Donepezil Precursor via Alkylation of an Indanone

This protocol details the C-alkylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a key step in the synthesis of Donepezil, using 1-Boc-4-(iodomethyl)piperidine.

Reaction Scheme:

Materials:

  • 1-Boc-4-(iodomethyl)piperidine

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Add a solution of 1-Boc-4-(iodomethyl)piperidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-protected piperidinemethyl indanone derivative.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
1-Boc-4-(iodomethyl)piperidine325.191.1-
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one192.221.0-
Sodium Hydride (60%)40.001.2-
N-Boc-protected piperidinemethyl indanone derivative389.51-75-85

Visualizations

Experimental Workflow: Synthesis of Donepezil Precursor

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification NaH Suspend NaH in DMF (0°C, inert atm) Indanone Add Indanone solution in DMF NaH->Indanone Stir1 Stir for 30 min at 0°C Indanone->Stir1 AddIodide Add 1-Boc-4-(iodomethyl)piperidine in DMF Stir1->AddIodide Stir2 Warm to RT and stir for 12-16 hours AddIodide->Stir2 TLC Monitor by TLC Stir2->TLC Quench Quench with sat. NaHCO₃ solution TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of a Donepezil precursor.

Signaling Pathway: Acetylcholinesterase Inhibition by Donepezil

Donepezil, synthesized from the product of the above protocol, functions by inhibiting the acetylcholinesterase (AChE) enzyme. This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to its therapeutic effect in Alzheimer's disease.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Enhanced Cholinergic Signal Transduction AChR->Signal Activates Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil.

Application Notes and Protocols for Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common linker chemistries used in bioconjugation. The protocols and data presented are intended to guide researchers in selecting the appropriate linker strategy and in performing conjugation experiments.

Section 1: Amine-Reactive Linkers (NHS Esters)

N-Hydroxysuccinimide (NHS) esters are widely used for modifying primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins. This chemistry results in the formation of a stable amide bond.

Application Notes

NHS ester-based bioconjugation is a robust and straightforward method for labeling proteins, antibodies, and other biomolecules.[1] It is particularly useful for attaching fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.[2] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and sufficiently nucleophilic.[3] At lower pH values, the reaction rate is significantly reduced, while at higher pH, hydrolysis of the NHS ester becomes a competing reaction, which can lower the conjugation efficiency.[3] Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry often results in a heterogeneous product with a varied drug-to-antibody ratio (DAR).[4]

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol describes the conjugation of an NHS ester-functionalized molecule to a protein.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin-PEG-NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[5][6]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0[6]

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) that would compete with the reaction.[6]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein and application.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.[5]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove unreacted NHS ester and byproducts by purifying the conjugate using SEC or dialysis against an appropriate storage buffer (e.g., PBS).[5]

  • Characterization: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[7]

G Experimental Workflow: NHS Ester Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Conjugation Add Molar Excess of NHS Ester to Protein Prot_Prep->Conjugation NHS_Prep Prepare NHS Ester Stock Solution (DMSO/DMF) NHS_Prep->Conjugation Incubation Incubate (1-2h RT or overnight 4°C) Conjugation->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purify Purify Conjugate (SEC or Dialysis) Quenching->Purify Characterize Characterize Conjugate (DOL/DAR) Purify->Characterize

Workflow for NHS Ester Conjugation.

Section 2: Thiol-Reactive Linkers (Maleimides)

Maleimide chemistry is a highly selective method for targeting sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues. This reaction proceeds via a Michael addition to form a stable thioether bond.

Application Notes

Maleimide-thiol conjugation is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild reaction conditions (pH 6.5-7.5).[8] This specificity allows for site-directed modification of proteins, particularly antibodies where interchain disulfide bonds can be selectively reduced to generate free thiols.[8][9] This approach provides greater control over the stoichiometry of the final conjugate compared to amine-reactive chemistries.[4] However, the stability of the resulting thioether bond can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin in plasma, leading to deconjugation.[10]

Experimental Protocol: Maleimide Labeling of a Thiolated Protein

This protocol details the conjugation of a maleimide-functionalized molecule to a protein with available thiol groups.

Materials:

  • Thiolated protein (or protein with disulfide bonds to be reduced)

  • Degassed Conjugation Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[8]

  • Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[8]

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • Quenching reagent: N-acetyl cysteine or free cysteine

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[8]

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8] If using DTT, it must be removed by desalting before the addition of the maleimide.

  • Maleimide Stock Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the thiolated protein solution.[4]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.[8]

  • Quenching: Add a molar excess of a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.[9]

  • Characterization: Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[7]

G Experimental Workflow: Maleimide-Thiol Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Degassed Buffer (pH 7.0-7.5) Reduction Reduce Disulfides with TCEP (if needed) Prot_Prep->Reduction Conjugation Add Molar Excess of Maleimide to Protein Reduction->Conjugation Mal_Prep Prepare Maleimide Stock Solution (DMSO/DMF) Mal_Prep->Conjugation Incubation Incubate (2h RT or overnight 4°C) Conjugation->Incubation Quenching Quench Reaction (e.g., N-acetyl cysteine) Incubation->Quenching Purify Purify Conjugate (SEC or Dialysis) Quenching->Purify Characterize Characterize Conjugate (DAR) Purify->Characterize

Workflow for Maleimide-Thiol Conjugation.

Section 3: Click Chemistry

Click chemistry encompasses a class of reactions that are highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological processes. The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application Notes

Click chemistry has become a powerful tool for bioconjugation due to its high specificity and the formation of a very stable triazole linkage.[11] The azide and alkyne functional groups are largely absent in biological systems, making this chemistry highly bioorthogonal.[11] CuAAC is a very fast and efficient reaction, but it requires a copper catalyst that can be toxic to cells, although the use of ligands can mitigate this toxicity.[4] SPAAC, on the other hand, is a copper-free click chemistry that utilizes a strained alkyne (e.g., DBCO) to react with an azide, making it more suitable for applications in living systems.[10] Click chemistry allows for precise control over stoichiometry, often achieving a 1:1 ratio of conjugated molecules.[4]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]

  • Ligand stock solution (e.g., THPTA, 200 mM in water)[10]

  • Reducing agent stock solution: Sodium ascorbate (freshly prepared, e.g., 100 mM in water)[10]

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reaction Mixture: In a reaction tube, combine the alkyne-modified protein solution with the azide-functionalized molecule (typically at a 1:4 to 1:10 molar ratio of protein to azide).[10]

  • Prepare Catalyst Complex: Mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[10]

  • Initiate Reaction: Add the Cu(I)/THPTA complex to the protein-azide mixture (e.g., 25 equivalents relative to the azide).[10] Then, add the sodium ascorbate solution (e.g., 40 equivalents relative to the azide) to initiate the click reaction.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis to remove the catalyst, excess reagents, and byproducts.[10]

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to confirm the conjugation.

G Experimental Workflow: CuAAC Click Chemistry cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Mix_Reactants Combine Alkyne-Protein and Azide-Molecule Add_Catalyst Add Catalyst Complex to Reactant Mixture Mix_Reactants->Add_Catalyst Prep_Catalyst Prepare Cu(I)/Ligand Complex Prep_Catalyst->Add_Catalyst Prep_Reducer Prepare Fresh Sodium Ascorbate Add_Reducer Add Sodium Ascorbate to Initiate Reaction Prep_Reducer->Add_Reducer Add_Catalyst->Add_Reducer Incubation Incubate (1-4h RT) Add_Reducer->Incubation Purify Purify Conjugate (SEC or Dialysis) Incubation->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Workflow for CuAAC Click Chemistry.

Section 4: Data Presentation: Comparison of Linker Chemistries

The choice of linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize key quantitative data for the discussed linker chemistries.

Table 1: General Comparison of Bioconjugation Linker Chemistries

FeatureNHS Ester-AmineMaleimide-ThiolClick Chemistry (CuAAC & SPAAC)
Target Functional Group Primary amines (-NH₂)Thiols (-SH)Azides (-N₃) and Alkynes
Reaction pH 7.0-9.0 (optimal 8.3-8.5)[2]6.5-7.5[4]4-11[4]
Reaction Kinetics Fast (30-60 min at RT)[4]Very fast (min to a few hours at RT)[4]Very fast (often < 1 hour at RT)[4]
Specificity & Stoichiometry Reacts with multiple lysines, leading to heterogeneity.[4]Highly selective for thiols, allowing for site-specificity.[4]Highly specific and bioorthogonal, enabling precise 1:1 stoichiometry.[4]
Linkage Stability Stable amide bond.[4]Thioether bond can be reversible in vivo (retro-Michael reaction).[4]Highly stable triazole ring.[4]

Table 2: Stability of Different Linker Types in Serum/Plasma

Linker TypeSpecific Linker ExampleHalf-life in Serum/PlasmaSpeciesKey Findings & Citations
Enzyme-Sensitive Valine-Citrulline (Val-Cit)>28 daysHumanStable in human plasma but can be less stable in mouse plasma due to different enzyme specificities.[10]
Valine-Alanine (Val-Ala)23 hMouseMore stable than Val-Cit in mouse serum.[12]
Valine-Arginine (Val-Arg)1.8 hMouseThe least stable among the tested dipeptide linkers in mouse serum.[12]
pH-Sensitive Hydrazone~2 daysHumanStability is pH-dependent, with increased cleavage at lower pH. Can exhibit instability in circulation.[12]
Glutathione-Sensitive DisulfideVariableHumanStability can be modulated by steric hindrance around the disulfide bond.[12]
Non-Cleavable Thioether (from SMCC)Generally high stabilityHuman/Animal ModelsConsistently described as more stable than cleavable linkers.[12]
SulfoneHalf-life doubled relative to maleimide conjugateHumanMore resistant to thioether exchange with albumin compared to maleimide.[11]
Tandem-Cleavage Glucuronide-DipeptideNo payload loss over 7 daysRatShowed enhanced stability compared to mono-cleavage linkers.[5][12]

Note: The quantitative data presented is compiled from various studies, and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.[10]

Section 5: Signaling Pathway and Mechanism of Action

To illustrate the biological context of a bioconjugate, this section describes the mechanism of action of Trastuzumab emtansine (T-DM1), an antibody-drug conjugate used in the treatment of HER2-positive breast cancer.

Mechanism of Action of Trastuzumab Emtansine (T-DM1)

Trastuzumab emtansine (T-DM1) is composed of the anti-HER2 antibody Trastuzumab, covalently linked to the cytotoxic agent DM1 via a stable thioether linker.[9] The mechanism of action involves several steps:

  • Binding to HER2: The Trastuzumab component of T-DM1 binds to the HER2 receptor on the surface of cancer cells.[9]

  • Inhibition of HER2 Signaling: This binding prevents the homodimerization and heterodimerization of the HER2 receptor, thereby inhibiting downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for cell growth and survival.[9]

  • Internalization: The T-DM1/HER2 complex is internalized by the cell through receptor-mediated endocytosis.[4]

  • Lysosomal Degradation and Payload Release: The complex is trafficked to the lysosome, where the antibody is degraded, releasing the DM1-containing catabolites.[9]

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest and ultimately, cell death.[9]

G Mechanism of Action: Trastuzumab Emtansine (T-DM1) cluster_extracellular Extracellular cluster_intracellular Intracellular TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding PI3K_AKT PI3K/AKT Pathway TDM1->PI3K_AKT Inhibition MAPK MAPK Pathway TDM1->MAPK Inhibition Internalization Receptor-Mediated Endocytosis HER2->Internalization Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1 DM1 Release Lysosome->DM1 Tubulin Tubulin Disruption DM1->Tubulin Inhibition Apoptosis Mitotic Arrest & Cell Death Tubulin->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Mechanism of action of Trastuzumab Emtansine (T-DM1).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction with this compound is showing low to no yield. What are the common causes and how can I resolve this?

Low or no yield in N-alkylation reactions can stem from several factors. A primary consideration is the choice of base and solvent. The reaction of an amine with an alkyl iodide generates hydroiodic acid (HI), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Troubleshooting Steps:

  • Insufficient Base: Ensure a suitable non-nucleophilic base is used to neutralize the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA).[1][2] A stronger, anhydrous base is often preferable.[2]

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. If solubility is an issue, switching to a more polar aprotic solvent like DMF can be beneficial.[2]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] Consider increasing the reaction temperature.

  • Steric Hindrance: Bulky groups on either the amine or the piperidine derivative can slow down the reaction. Increasing the reaction temperature can help overcome this energy barrier.[1]

Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

The formation of quaternary ammonium salts is a common side reaction, especially with a reactive alkylating agent like an iodide.[3]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a stoichiometric excess of the amine nucleophile relative to this compound. A 1.5 to 2-fold excess of the amine is a good starting point.[4]

  • Slow Addition of Alkylating Agent: Adding the piperidine derivative slowly to the reaction mixture can maintain a low concentration of the electrophile, favoring mono-alkylation.[2][4]

  • Lower Reaction Temperature: If the reaction is proceeding too quickly and leading to over-alkylation, reducing the temperature can help control the reaction rate.[2]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further alkylation of the desired product.[2]

Q3: My reaction has stalled and is not going to completion. What should I do?

An incomplete reaction can be due to several factors, including an equilibrium state or catalyst poisoning if one is used.

Solutions for Stalled Reactions:

  • Ensure Effective Neutralization: The acid byproduct must be effectively neutralized. Ensure a sufficient amount of a suitable base is present.[2]

  • Check Reagent Purity: Use pure, anhydrous reagents and solvents to avoid any potential side reactions or catalyst inhibition.[2]

  • Re-evaluate Solvent Choice: As mentioned, poor solubility can lead to an incomplete reaction. Ensure all components are soluble in the reaction medium.[2]

Q4: Are there specific storage and handling recommendations for this compound?

Yes, proper storage is crucial for maintaining the reagent's stability. It should be stored at 2-8°C and protected from light.[1] It may cause skin and eye irritation, so appropriate personal protective equipment should be worn during handling.[5]

Data Presentation

Table 1: General Conditions for N-Alkylation with Alkyl Halides

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃, DIPEA (1.5-2.0 eq.)Neutralizes the acid byproduct, driving the reaction forward.[1][2]
Solvent DMF, Acetonitrile (anhydrous)Polar aprotic solvents aid in dissolving reagents.[2]
Temperature Room Temperature to 80°CDependent on substrate reactivity and steric hindrance.[1][2]
Stoichiometry Excess of amine nucleophileMinimizes over-alkylation.[4]

Table 2: Example Yields in a Radical Cascade Cyclization

The following data is from a study involving a radical cascade cyclization reaction using this compound.

SubstrateYield
N-methyl-N-phenylmethacrylamide88%[6]
N-methyl-N-(p-tolyl)methacrylamide87%[6]
N-(4-methoxyphenyl)-N-methylmethacrylamide59%[6]
Methyl 4-(N-methylmethacrylamido)benzoate65%[6]
N-(2-fluorophenyl)-N-methylmethacrylamide41%[6]
2H-chromen-2-one47%[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF, add a base such as K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Radical Cascade Cyclization

This protocol is adapted from a literature procedure.[6]

  • In a nitrogen-filled glovebox, add a copper salt (5 mol%) and a ligand (5 mol%) to an oven-dried 10 mL reaction vial containing 1 mL of solvent.

  • Stir the resulting mixture for 5 minutes.

  • Sequentially add the base, the N-Arylacrylamide substrate (1.0 equivalent), and this compound (1.5 equivalents).

  • Seal the vial with a screw cap and place it in a photoreactor under irradiation with 6W LEDs.

  • Stir the mixture at 25°C for 15 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in N-Alkylation Reactions start Low or No Yield Observed check_base Is the base appropriate and in sufficient quantity? start->check_base check_solubility Are all reagents soluble in the solvent? check_base->check_solubility Yes solution_base Use a stronger, anhydrous base (e.g., Cs₂CO₃) Increase stoichiometry to 1.5-2.0 eq. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Switch to a more polar aprotic solvent (e.g., DMF) check_solubility->solution_solubility No check_sterics Is steric hindrance a significant factor? check_temp->check_sterics Yes solution_temp Increase reaction temperature check_temp->solution_temp No solution_sterics Increase reaction temperature and/or reaction time check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low yield N-alkylation.

Experimental_Workflow General N-Alkylation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve amine and base in anhydrous solvent add_alkylating_agent Slowly add Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate reagents->add_alkylating_agent heat_monitor Heat reaction and monitor progress (TLC/LC-MS) add_alkylating_agent->heat_monitor quench Quench with water heat_monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: 1-Boc-4-(iodomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(iodomethyl)piperidine. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of 1-Boc-4-(iodomethyl)piperidine in research and development?

1-Boc-4-(iodomethyl)piperidine is a versatile building block primarily used in medicinal chemistry and organic synthesis. Its key applications include:

  • Synthesis of Piperidine Derivatives: It serves as a crucial intermediate for introducing the piperidine moiety into molecules, a common scaffold in pharmaceuticals.[1][2]

  • Drug Discovery: It is frequently used in the development of novel therapeutic agents, particularly those targeting the central nervous system.

  • Linker in Bioconjugation: The reactive iodomethyl group allows for its use as a linker to attach biomolecules to other molecules or surfaces.[1]

Q2: What are the main side reactions to be aware of when using 1-Boc-4-(iodomethyl)piperidine?

The primary side reactions encountered are:

  • Elimination Reaction: Formation of 1-Boc-4-methylenepiperidine as a significant byproduct.

  • Over-alkylation/Quaternization: The piperidine nitrogen can react with the iodomethyl group, leading to the formation of a quaternary ammonium salt.

  • Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group can be sensitive to acidic conditions, leading to its removal.

Q3: How can I minimize the formation of the elimination byproduct, 1-Boc-4-methylenepiperidine?

The formation of the elimination byproduct, 1-Boc-4-methylenepiperidine, is a common issue, particularly when strong or sterically hindered bases are used. To minimize this side reaction:

  • Choice of Base: Use a non-hindered, weaker base. For example, potassium carbonate is often preferred over stronger bases like sodium hydride or potassium tert-butoxide.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures tend to favor elimination over substitution.

  • Nucleophile Choice: Use a soft, non-basic nucleophile whenever possible.

  • Solvent: Aprotic polar solvents are generally suitable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and a Significant Amount of an Alkene Byproduct.

Symptoms:

  • TLC or LC-MS analysis shows a major byproduct with a mass corresponding to 1-Boc-4-methylenepiperidine.

  • The isolated yield of the desired N-alkylated product is lower than expected.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Strong or Sterically Hindered Base Switch to a weaker, non-hindered base such as K₂CO₃ or Cs₂CO₃.
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.
Sterically Demanding Nucleophile If possible, consider using a less sterically hindered nucleophile.
Solvent Effects While less common, the solvent can influence the E2/SN2 ratio. If other measures fail, consider screening alternative aprotic polar solvents.

A patent for the synthesis of 4-methylenepiperidine derivatives reports an 86% yield for the elimination reaction when using potassium tert-butoxide (t-BuOK) in DMF, highlighting the favorability of elimination with strong, hindered bases.[3]

Issue 2: Formation of a Water-Soluble Byproduct, Suspected Quaternary Ammonium Salt.

Symptoms:

  • A significant portion of the product remains in the aqueous phase during workup.

  • NMR analysis of the crude product shows complex multiplets and a downfield shift of protons adjacent to the nitrogen.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Intermolecular Quaternization This can occur if the piperidine nitrogen of one molecule attacks the iodomethyl group of another. To minimize this, use a dilute solution and add the 1-Boc-4-(iodomethyl)piperidine slowly to the reaction mixture containing the nucleophile.
Intramolecular Quaternization While less likely due to the Boc protecting group, it's a theoretical possibility under certain conditions. Maintaining neutral or slightly basic conditions can help prevent this.
Issue 3: Unexpected Deprotection of the Boc Group.

Symptoms:

  • TLC or LC-MS analysis shows the presence of a product without the Boc group.

  • The reaction mixture becomes acidic.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Acidic Reaction Conditions Ensure all reagents and solvents are neutral or basic. If the reaction generates an acidic byproduct (e.g., HI), use a stoichiometric amount of a non-nucleophilic base to neutralize it as it forms.
Acidic Workup Avoid acidic conditions during the workup. Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Elimination

This protocol provides a general method for the N-alkylation of a primary or secondary amine with 1-Boc-4-(iodomethyl)piperidine, aiming to minimize the formation of the elimination byproduct.

Materials:

  • 1-Boc-4-(iodomethyl)piperidine

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DMF or MeCN, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-Boc-4-(iodomethyl)piperidine (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: LC-MS Method for Monitoring Reaction Progress and Identifying Byproducts

This method can be used to separate and identify the starting material, the desired substitution product, and the elimination byproduct.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4][5]

  • Mobile Phase A: 0.1% Formic acid in water.[5][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: ESI+ mode, scanning a mass range that includes the expected masses of all components.

Visualizations

Substitution_vs_Elimination reactant 1-Boc-4-(iodomethyl)piperidine + Nucleophile/Base substitution Desired Substitution Product (SN2) reactant->substitution Weak, non-hindered base Low temperature elimination Elimination Byproduct (E2) (1-Boc-4-methylenepiperidine) reactant->elimination Strong, hindered base High temperature

Caption: Factors influencing the competition between substitution and elimination.

Troubleshooting_Workflow start Low yield of desired product? check_byproduct Analyze crude reaction by LC-MS or NMR start->check_byproduct elimination_detected Elimination byproduct detected? check_byproduct->elimination_detected quaternization_detected Water-soluble byproduct? elimination_detected->quaternization_detected No revisit_conditions Re-evaluate reaction conditions: - Base strength - Temperature - Nucleophile choice elimination_detected->revisit_conditions Yes deprotection_detected Boc group absent? quaternization_detected->deprotection_detected No modify_workup Modify workup: - Use dilute solutions - Slow addition of alkylating agent quaternization_detected->modify_workup Yes check_acidity Ensure neutral/basic conditions in reaction and workup deprotection_detected->check_acidity Yes

Caption: Troubleshooting workflow for side reactions of 1-Boc-4-(iodomethyl)piperidine.

References

"Improving yield in reactions with Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is predominantly used as an alkylating agent in organic synthesis. Its primary application is the introduction of a Boc-protected piperidin-4-ylmethyl moiety onto various nucleophiles. This is a common strategy in medicinal chemistry to incorporate a piperidine ring, a privileged scaffold in many drug candidates, which can improve pharmacological properties.

Q2: What are the most critical parameters to control for a successful alkylation reaction?

A2: The success of alkylation reactions with this reagent is highly dependent on the choice of base, solvent, and temperature. Polar aprotic solvents like DMF, acetonitrile (MeCN), or THF are generally preferred as they can enhance the reactivity of the nucleophile.[1][2] The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and N,N-diisopropylethylamine (DIPEA).[1][3] Temperature control is also crucial; while gentle heating can increase the reaction rate, it may also promote the formation of byproducts.[2]

Q3: How can I monitor the progress of my reaction?

A3: Reactions can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] TLC allows for a quick visualization of the consumption of starting materials and the formation of the product. Stains such as potassium permanganate (KMnO₄) can be useful for visualizing spots if the compounds are not UV-active.[4] LC-MS provides more definitive information on the masses of the components in the reaction mixture, helping to identify the desired product and any major byproducts.

Q4: What are common side reactions to be aware of?

A4: In N-alkylation reactions, a common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[1] Another potential issue is the generation of a reactive tert-butyl cation if the Boc-protecting group is unintentionally cleaved under acidic conditions, which can lead to unwanted t-butylation of nucleophiles in the mixture.[6]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield

If you are experiencing low yields, consult the following troubleshooting workflow.

LowYieldTroubleshooting start Low or No Yield check_reagents Are all reagents pure and anhydrous? start->check_reagents purify_reagents Action: Purify starting materials. Ensure solvents are anhydrous. check_reagents->purify_reagents No check_base Is the base appropriate for the nucleophile? check_reagents->check_base Yes purify_reagents->check_base change_base Action: Switch to a stronger (e.g., NaH) or weaker/non-nucleophilic base (e.g., K₂CO₃, DIPEA). check_base->change_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Action: Screen solvents (DMF, MeCN, THF). Adjust temperature (start at RT, then heat). Increase reaction time. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products/Impurities

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

  • Problem: Possible over-alkylation (quaternary salt formation).

    • Solution: Use a slight excess of the amine relative to the alkylating agent. Add the this compound slowly to the reaction mixture to maintain a low concentration.[1]

  • Problem: Degradation of starting material or product.

    • Solution: The iodide is a good leaving group, but the compound can be sensitive to light and heat. Store it properly and consider running the reaction at a lower temperature, even if it requires a longer reaction time. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1][3]

  • Problem: Unintentional deprotection of the Boc group.

    • Solution: Avoid acidic conditions during the reaction and workup. If acidic extraction is necessary, use a mild acid and keep the contact time brief. The Boc group is generally stable to bases.[7]

Data Presentation: Reaction Condition Optimization

The following tables summarize yields obtained for alkylation reactions under various conditions as reported in the literature.

Table 1: N-Alkylation Conditions and Yields

Nucleophile (Substrate)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-methyl-N-phenylmethacrylamideTMGTHF251588[4]
N-(4-cyanophenyl)-N-methylmethacrylamideTMGTHF251592[4]
N-(4-methoxyphenyl)-N-methylmethacrylamideTMGTHF251559[4]
N-(2-fluorophenyl)-N-methylmethacrylamideTMGTHF251541[4]
PiperidineK₂CO₃DMFRT--[1]
PiperidineNaHDMF0 to RT--[1]

TMG = 1,1,3,3-Tetramethylguanidine; RT = Room Temperature

Table 2: O-Alkylation Conditions and Yields

Nucleophile (Substrate)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-hydroxy-3-methoxybenzoate*K₂CO₃DMF1531051.2[8]

*Note: This reaction used the tosylate analogue, Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which has similar reactivity to the iodide.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Secondary Amines

This protocol is a general guideline for the N-alkylation of a secondary amine using this compound.

N_Alkylation_Workflow step1 Step 1: Setup Dissolve amine (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) in anhydrous DMF under N₂ atmosphere. step2 Step 2: Addition Add this compound (1.1 eq) to the mixture. step1->step2 step3 Step 3: Reaction Stir at room temperature or heat gently (e.g., 50-60°C). Monitor by TLC/LC-MS. step2->step3 step4 Step 4: Workup Quench with water, extract with an organic solvent (e.g., Ethyl Acetate). step3->step4 step5 Step 5: Purification Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify crude product via column chromatography. step4->step5

Caption: Experimental workflow for N-alkylation.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reagent Addition: To the stirred suspension, add this compound (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60°C). Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1]

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4]

Protocol 2: Copper-Catalyzed Radical Cascade Cyclization

This is a more specialized protocol demonstrating the use of the reagent in a copper-catalyzed reaction.[4]

Methodology:

  • Catalyst Preparation: In a nitrogen-filled glove box, add a copper salt (e.g., Cu(OTf)₂, 5 mol%) and a ligand (5 mol%) to an oven-dried reaction vial containing anhydrous solvent (e.g., THF). Stir for 5-10 minutes.[4]

  • Reagent Addition: Add the base (e.g., TMG, 1.8 equivalents), the N-Arylacrylamide substrate (1.0 equivalent), and this compound (1.5 equivalents) in sequence.[4]

  • Reaction Execution: Seal the vial and place it in a photo-reactor under irradiation from 6W LEDs. Stir the mixture at 25°C for 15 hours.[4]

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue by column chromatography.[4]

References

Technical Support Center: Alkylation with 1-Boc-4-(iodomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering issues with alkylation reactions using 1-Boc-4-(iodomethyl)piperidine. The following sections provide answers to frequently asked questions, detailed troubleshooting steps, a general experimental protocol, and a summary of reaction parameters to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my alkylation reaction failing or resulting in a very low yield?

A1: Several factors can contribute to a failed or low-yielding alkylation. Consider the following potential causes:

  • Reagent Quality: The alkylating agent, 1-Boc-4-(iodomethyl)piperidine, can degrade over time, especially if not stored properly. It should be stored at 2-8°C, protected from light.[1] Purity should be verified if the reagent is old.

  • Inactive Nucleophile: The nucleophile may be too weak, sterically hindered, or protonated. The reaction of an amine with an alkyl halide generates an acid which can protonate the starting amine, rendering it non-nucleophilic and slowing the reaction.[2]

  • Inappropriate Base: The base may be too weak to deprotonate the nucleophile or neutralize the acid byproduct effectively. For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) are effective.[3][4] For weaker nucleophiles, a stronger base like sodium hydride (NaH) might be necessary.[5]

  • Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the base. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., 60-80°C) may be necessary.[7]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly reduced. Polar aprotic solvents like DMF or acetonitrile are often good choices to ensure reagents remain in solution.[3][7]

Q2: I'm observing multiple spots on my TLC. What are the potential side reactions?

A2: The formation of multiple products is a common issue. Here are some likely side reactions:

  • Over-alkylation: If your nucleophile is a primary or secondary amine, it can react with a second molecule of the alkylating agent, leading to di-alkylation or the formation of a quaternary ammonium salt.[5] This is particularly prevalent if an excess of the alkylating agent is used.[5]

  • Elimination (E2 Reaction): A strong or sterically hindered base can promote the elimination of HI from 1-Boc-4-(iodomethyl)piperidine to form an alkene byproduct.

  • Boc Group Deprotection: Although the Boc group is generally stable to basic conditions, it is highly sensitive to acid.[8] If acidic contaminants are present in your reagents or generated during the reaction and not effectively neutralized, you may observe the deprotected piperidine byproduct.

  • Reagent Decomposition: The alkylating agent or the desired product may be unstable at elevated temperatures. If heating is required, monitor the reaction closely to avoid decomposition.[7]

Q3: How can I optimize my reaction to favor the desired mono-alkylation product?

A3: To improve selectivity and yield, consider the following optimization strategies:

  • Control Stoichiometry: Using an excess of the nucleophile (e.g., a primary/secondary amine) relative to 1-Boc-4-(iodomethyl)piperidine can statistically favor mono-alkylation.[7]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, potentially using a syringe pump, helps to maintain a low concentration of the electrophile and minimize over-alkylation.[5]

  • Choice of Base: Use a non-nucleophilic base of appropriate strength. For many amine alkylations, K₂CO₃ provides sufficient basicity to scavenge the acid byproduct without promoting significant side reactions.[2][9]

  • Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they effectively solvate cations while leaving the anionic nucleophile reactive.[3]

  • Temperature Control: Start at room temperature and only increase the temperature if the reaction is not proceeding. For highly reactive nucleophiles, cooling the reaction (e.g., 0°C) during the addition of the alkylating agent may be necessary to control the reaction rate.[9]

Q4: My product seems to be impure after workup. What are the best purification strategies?

A4: Purification of piperidine derivatives often requires specific techniques:

  • Aqueous Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated aqueous NaHCO₃) can help remove any remaining acidic byproducts and the protonated form of your product.[5]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying alkylated piperidine products. A gradient elution, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.

  • Acid/Base Extraction: If the product is basic, it can be extracted into an acidic aqueous layer (e.g., dilute HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

  • Crystallization/Precipitation: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Data Presentation: Common Alkylation Parameters

The table below summarizes typical starting conditions for the alkylation of various nucleophiles with an alkyl iodide like 1-Boc-4-(iodomethyl)piperidine. These should be considered as starting points for further optimization.

Nucleophile TypeRecommended BaseSolventTemperature (°C)Typical Time (h)Key Considerations & Potential Issues
Primary/Secondary Amine K₂CO₃ (1.5-2.0 eq)DMF, Acetonitrile25 - 704 - 24Risk of over-alkylation. Use excess amine or slow addition of alkylating agent.[5]
Phenol / Thiophenol K₂CO₃, Cs₂CO₃ (1.5 eq)DMF, Acetone25 - 602 - 12Ensure anhydrous conditions to prevent hydrolysis. Cesium carbonate can accelerate slow reactions.
Carboxylate Cs₂CO₃ (1.2 eq)DMF25 - 506 - 18Cesium effect is often beneficial for ester formation. Reaction can be slow.
Weakly Nucleophilic Amine NaH, KHMDS (1.1 eq)THF, DMF0 - 251 - 6Strong bases are required. Add base at 0°C. Ensure strictly anhydrous conditions.[5][9]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol provides a general procedure for the alkylation of a secondary amine with 1-Boc-4-(iodomethyl)piperidine using potassium carbonate as the base.

Materials:

  • Secondary amine (1.0 eq)

  • 1-Boc-4-(iodomethyl)piperidine (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: Add a solution of 1-Boc-4-(iodomethyl)piperidine (1.0-1.2 eq) in a small amount of anhydrous DMF to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during alkylation reactions with 1-Boc-4-(iodomethyl)piperidine.

Troubleshooting_Workflow cluster_start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_solution start Alkylation Failed / Low Yield check_reagents Are starting materials pure? (Alkyl Iodide & Nucleophile) start->check_reagents check_conditions Were anhydrous conditions used? check_reagents->check_conditions Yes end_fail Re-evaluate Synthetic Route check_reagents->end_fail No (Purify/replace reagents) optimize_base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, NaH) check_conditions->optimize_base Yes check_conditions->end_fail No (Dry solvents/reagents, use inert atmosphere) optimize_solvent Optimize Solvent (e.g., DMF, MeCN, THF) optimize_base->optimize_solvent optimize_temp Optimize Temperature (e.g., RT -> 80°C) optimize_solvent->optimize_temp check_side_products Side products observed via TLC/LC-MS? optimize_temp->check_side_products adjust_stoichiometry Adjust Stoichiometry / Slow Addition (Minimize Over-alkylation) check_side_products->adjust_stoichiometry Yes (e.g., Di-alkylation) end_success Successful Alkylation check_side_products->end_success No (Yield Improved) adjust_stoichiometry->end_success

Caption: Troubleshooting workflow for failed alkylation reactions.

References

"Stability of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The material is light-sensitive and should be protected from light by using an amber vial or by storing it in a dark location. For optimal shelf life, refrigeration is advised.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to rapid degradation of the compound.

Q3: Is this compound stable in aqueous solutions?

Alkyl iodides, such as the iodomethyl group in this compound, are susceptible to hydrolysis, particularly in neutral or basic aqueous solutions, which can lead to the formation of the corresponding alcohol (Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate). The rate of hydrolysis is expected to be slower in acidic aqueous solutions, although the Boc-protecting group is labile to strong acids. For reactions in aqueous media, it is advisable to use the compound promptly after dissolution and to buffer the solution to a slightly acidic pH if compatible with the reaction chemistry.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

Yes, protic solvents like methanol and ethanol can be used. However, be aware that alkyl iodides can undergo solvolysis, where the solvent acts as a nucleophile, leading to the formation of the corresponding ether as a byproduct. This reaction is generally slower than hydrolysis but can become significant over extended periods or at elevated temperatures.

Q5: What is the stability of the Boc-protecting group?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will result in the removal of the Boc group to yield 4-(iodomethyl)piperidine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction failure or low yield Degradation of the starting material.Verify the purity of the this compound before use, especially if it has been stored for an extended period. Consider performing a stability test in the chosen reaction solvent under the reaction conditions (time, temperature) without other reagents.
Appearance of an unexpected, more polar byproduct in TLC or LC-MS analysis Hydrolysis of the iodomethyl group.This is likely the corresponding alcohol. To minimize this, ensure that all solvents and reagents are anhydrous. If water cannot be avoided, run the reaction at a lower temperature and for a shorter duration.
Formation of a byproduct with a mass corresponding to the loss of the Boc group Acidic reaction or workup conditions.Ensure that the reaction and workup conditions are not strongly acidic. If an acidic workup is necessary, perform it quickly and at a low temperature. Consider using a milder acid or an alternative workup procedure.
Observation of multiple unknown byproducts General decomposition due to prolonged heating or exposure to light.Minimize reaction time and temperature. Protect the reaction mixture from light, especially if the reaction is run over a long period.

Stability in Different Solvents (Qualitative)

Solvent Class Examples Expected Stability Potential Degradation Pathways
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)GoodGenerally stable, but nucleophilic impurities in the solvent could lead to substitution of the iodide.
Aprotic Nonpolar Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneExcellentVery stable under inert conditions.
Protic Polar (Alcohols) Methanol (MeOH), Ethanol (EtOH)ModerateSusceptible to solvolysis over time, leading to the formation of the corresponding ether.
Protic Polar (Aqueous) Water, Aqueous buffersPoor to ModerateProne to hydrolysis, especially at neutral to basic pH, forming the corresponding alcohol. The Boc group is unstable in strongly acidic aqueous solutions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Solvent of interest (e.g., Acetonitrile, Methanol, Water)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., Acetonitrile and water with 0.1% TFA)
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
  • Divide the stock solution into several vials. Protect the vials from light.
  • Store the vials under the desired temperature conditions (e.g., room temperature, 40 °C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the vials.
  • Dilute the aliquot to a suitable concentration for HPLC analysis.
  • Analyze the sample by HPLC.
  • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
  • Plot the percentage of the remaining parent compound against time to determine the stability profile.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of the compound by observing changes in the chemical shifts and the appearance of new signals.

1. Materials:

  • This compound
  • Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
  • NMR spectrometer
  • NMR tubes

2. Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube.
  • Acquire an initial ¹H NMR spectrum (t=0). Key signals to monitor include the singlet for the Boc group protons (around 1.4 ppm) and the doublet for the iodomethyl protons.
  • Store the NMR tube under the desired conditions (e.g., at room temperature in the dark).
  • Acquire subsequent ¹H NMR spectra at various time intervals.
  • Analyze the spectra for a decrease in the integration of the starting material signals and the appearance of new signals corresponding to potential degradation products (e.g., the hydroxymethyl or alkoxymethyl protons).

Visualizations

Stability_Troubleshooting_Workflow start Reaction Failure or Unexpected Byproduct check_purity Check Purity of Starting Material start->check_purity review_conditions Review Reaction Conditions (pH, Temp, Light) check_purity->review_conditions Purity OK analyze_byproducts Analyze Byproducts (LC-MS, NMR) review_conditions->analyze_byproducts protect_from_light Protect Reaction from Light review_conditions->protect_from_light Light Sensitive? hydrolysis Hydrolysis Product (Alcohol) analyze_byproducts->hydrolysis Mass = M+H-I+OH solvolysis Solvolysis Product (Ether) analyze_byproducts->solvolysis Mass = M+H-I+OR deprotection Boc Deprotection analyze_byproducts->deprotection Mass = M+H-Boc use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous solvolysis->use_anhydrous adjust_ph Adjust pH to be Non-Acidic deprotection->adjust_ph end_success Successful Reaction use_anhydrous->end_success adjust_ph->end_success protect_from_light->end_success

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_degradation Degradation Pathways parent This compound hydrolysis Hydrolysis (H₂O) parent->hydrolysis solvolysis Solvolysis (ROH) parent->solvolysis deprotection Acid-catalyzed Deprotection parent->deprotection product_alcohol Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate hydrolysis->product_alcohol product_ether Tert-butyl 4-(alkoxymethyl)piperidine-1-carboxylate solvolysis->product_ether product_deprotected 4-(Iodomethyl)piperidine deprotection->product_deprotected

Caption: Potential degradation pathways.

"How to avoid decomposition of 1-Boc-4-(iodomethyl)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the decomposition of 1-Boc-4-(iodomethyl)piperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of 1-Boc-4-(iodomethyl)piperidine?

A1: The decomposition of 1-Boc-4-(iodomethyl)piperidine is primarily influenced by three main factors:

  • Acidic Conditions: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1]

  • Light Exposure: Organo-iodine compounds, including 1-Boc-4-(iodomethyl)piperidine, can be light-sensitive and may degrade upon exposure to light.

  • Elevated Temperatures: High temperatures can accelerate the rate of decomposition.[1]

Q2: What are the recommended storage conditions for 1-Boc-4-(iodomethyl)piperidine?

A2: To ensure the long-term stability of 1-Boc-4-(iodomethyl)piperidine, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 0-8 °C (short-term) or -20 °C (long-term)Minimizes thermal degradation.
Light Store in an amber or opaque container, in the dark.Prevents photolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Container Use a tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.

Q3: What are the visible signs of 1-Boc-4-(iodomethyl)piperidine decomposition?

A3: Decomposition of 1-Boc-4-(iodomethyl)piperidine may be indicated by a change in its physical appearance, such as discoloration (e.g., turning yellow or brown) or a change in its physical state. However, significant degradation can occur without any visible changes. Therefore, it is essential to regularly assess the purity of the compound, especially for older batches or if it has been stored improperly.

Q4: Which analytical techniques are suitable for assessing the purity and detecting degradation of 1-Boc-4-(iodomethyl)piperidine?

A4: Several analytical techniques can be employed to monitor the purity of 1-Boc-4-(iodomethyl)piperidine and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the parent compound and its impurities. Gas Chromatography (GC) can also be used for purity assessment. For structural confirmation of the compound and its degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments involving 1-Boc-4-(iodomethyl)piperidine, it may be due to the degradation of the starting material. Follow these troubleshooting steps to diagnose and resolve the issue.

Troubleshooting Workflow

Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage assess_purity Assess Purity of Starting Material (HPLC, GC, or NMR) check_storage->assess_purity If storage is correct fresh_solution Prepare Fresh Solutions Before Each Experiment assess_purity->fresh_solution If purity is acceptable end_bad Source Fresh Reagent assess_purity->end_bad If purity is low evaluate_conditions Evaluate Reaction Conditions (pH, Temperature, Light Exposure) fresh_solution->evaluate_conditions end_good Proceed with Experiment evaluate_conditions->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the 1-Boc-4-(iodomethyl)piperidine has been stored according to the recommended conditions (see Q2 in the FAQ section).

  • Assess Purity: Analyze the purity of your current stock of 1-Boc-4-(iodomethyl)piperidine using a suitable analytical method like HPLC or GC. Compare the results with the certificate of analysis provided by the supplier.

  • Prepare Fresh Solutions: If you are using solutions of the compound, it is best practice to prepare them fresh before each experiment to minimize degradation in solution.

  • Evaluate Reaction Conditions:

    • pH: Ensure that your reaction medium is not acidic, as this can cause the cleavage of the Boc protecting group. If acidic conditions are unavoidable, consider alternative protecting groups.

    • Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, perform a time-course study to determine the optimal reaction time and temperature to minimize degradation.

    • Light: Protect your reaction from light, especially if the reaction is run over an extended period. Use amber glassware or cover your reaction setup with aluminum foil.

Issue 2: Suspected Decomposition During an Experiment

If you suspect that 1-Boc-4-(iodomethyl)piperidine is decomposing during your experiment, the following guide can help you identify the cause and mitigate the issue.

Potential Decomposition Pathways

Potential Decomposition Pathways start 1-Boc-4-(iodomethyl)piperidine acid Acidic Conditions (H+) start->acid Deprotection light Light (hν) start->light Photolysis heat Heat (Δ) start->heat Thermolysis oxidants Oxidizing Agents start->oxidants Oxidation deprotection 4-(Iodomethyl)piperidine (Debocylation) acid->deprotection radical Radical Intermediates light->radical other Other Degradation Products heat->other oxidants->other

Caption: Major decomposition pathways for 1-Boc-4-(iodomethyl)piperidine.

Troubleshooting Steps:

  • Identify Potential Stress Factors: Review your experimental protocol to identify any potential stress factors that could be causing decomposition, such as the presence of acids, exposure to light, elevated temperatures, or the use of strong oxidizing agents.

  • Analyze Reaction Mixture: Take an aliquot of your reaction mixture and analyze it by HPLC or LC-MS to identify any potential degradation products. The presence of a compound with a molecular weight corresponding to the de-Boc protected 4-(iodomethyl)piperidine is a strong indicator of acid-catalyzed decomposition.

  • Implement Mitigation Strategies:

    • For Acidic Conditions: If your reaction requires acidic conditions, consider using a milder acid, a lower concentration of acid, or a shorter reaction time. Alternatively, explore other protecting groups that are stable to acidic conditions.

    • For Light Sensitivity: If your reaction is sensitive to light, perform the reaction in the dark by using amber glassware or wrapping the reaction vessel in aluminum foil.

    • For Thermal Instability: If your reaction requires heat, optimize the temperature and reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material.

    • For Oxidative Degradation: If your reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance due to degradation. The following is a general protocol for developing a stability-indicating HPLC method for 1-Boc-4-(iodomethyl)piperidine.

Forced Degradation Study Workflow

Forced Degradation Study Workflow start Prepare Stock Solution of 1-Boc-4-(iodomethyl)piperidine stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize Acidic and Basic Samples stress->neutralize analyze Analyze All Samples by HPLC neutralize->analyze evaluate Evaluate Chromatograms and Assess Peak Purity analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare a stock solution of 1-Boc-4-(iodomethyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC.

  • Method Development: Develop an HPLC method that can separate the parent peak from all degradation product peaks. A C18 reverse-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

References

Technical Support Center: Managing Steric Hindrance in Reactions with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered piperidine derivatives in chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish N-Alkylation of a Sterically Hindered Piperidine

Q1: My N-alkylation reaction with a substituted piperidine is not proceeding to completion or is very slow. What are the likely causes and how can I improve the reaction rate and yield?

A1: Slow or incomplete N-alkylation of piperidines, especially those with bulky substituents, is a common issue stemming from steric hindrance. This hindrance can impede the approach of the nucleophilic piperidine nitrogen to the electrophilic carbon of the alkylating agent. Several factors could be at play, and the following troubleshooting steps can be taken:

  • Increase Reaction Temperature: Steric hindrance raises the activation energy of the reaction. Increasing the temperature provides more kinetic energy to the reacting molecules, helping to overcome this barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures.[1][2]

  • Optimize Solvent Choice: The solvent can significantly influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can enhance the nucleophilicity of the piperidine.[1]

  • Enhance Leaving Group Reactivity: The nature of the leaving group on the alkylating agent is critical. If you are using an alkyl chloride, which is less reactive, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1][2]

  • Utilize a Stronger Base: The reaction of a piperidine with an alkyl halide generates an acid (e.g., HCl, HBr) that can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), will scavenge this acid and maintain the piperidine in its reactive free base form.[2]

Issue 2: Low Yield in Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide with Piperidine

Q2: I am attempting a Buchwald-Hartwig N-arylation of a piperidine with a sterically hindered aryl chloride and observing low yields. What adjustments can I make to the catalytic system?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency can be diminished by steric hindrance on either the aryl halide or the amine. For challenging couplings involving aryl chlorides and hindered piperidines, the choice of ligand and reaction conditions is paramount.

  • Employ Bulky, Electron-Rich Ligands: The success of these reactions often hinges on the use of specialized phosphine ligands. Bulky and electron-rich ligands, such as XPhos, SPhos, and RuPhos, are designed to promote the catalytic cycle, particularly the oxidative addition and reductive elimination steps, which can be slowed by steric hindrance.[3][4] These ligands favor the formation of a monoligated palladium species, which is more reactive.[3]

  • Use an Air-Stable Precatalyst: To ensure a consistent and correct palladium-to-ligand ratio and to simplify the reaction setup under inert conditions, consider using a pre-formed, air-stable precatalyst, such as XPhos Pd G3.[4]

  • Select a Strong Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the piperidine, increasing its nucleophilicity, and to facilitate the formation of the palladium-amide intermediate.[4] Weaker bases often lead to significantly slower reactions and potential catalyst decomposition.[4]

  • Ensure Rigorous Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. It is critical to degas the solvent and use Schlenk techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen throughout the reaction.[4]

Frequently Asked Questions (FAQs)

Q3: How do substituents on the piperidine ring affect its reactivity in the presence of steric hindrance?

A3: The position and nature of substituents on the piperidine ring have a significant impact on its reactivity. Substituents at the 2- and 6-positions (alpha to the nitrogen) exert the most substantial steric hindrance, directly shielding the nitrogen atom and impeding its nucleophilic attack. This can make reactions like N-alkylation and N-arylation more challenging. Substituents at the 3- and 4-positions have a less direct steric effect on the nitrogen but can influence the overall conformation of the ring, which in turn can affect reactivity.

Q4: Can protecting groups be used to manage steric hindrance at the piperidine nitrogen?

A4: While protecting groups are primarily used to prevent unwanted reactions at the nitrogen, they can also indirectly influence steric hindrance. For instance, a bulky protecting group like tert-butoxycarbonyl (Boc) can be used to direct lithiation to the alpha-position of the piperidine ring.[5] However, the introduction and subsequent removal of a protecting group add steps to the synthetic sequence. In the context of overcoming steric hindrance to facilitate a reaction at the nitrogen, protecting groups are generally not the solution, as the nitrogen is the desired reactive site.

Q5: Are there alternative strategies to direct functionalization to a specific position on a substituted piperidine ring?

A5: Yes, directing groups can be employed to achieve site-selective functionalization, which can be a powerful strategy when direct reaction at a sterically hindered position is difficult. For instance, an amidine auxiliary has been used to direct regioselective metalation at the 6-position of a 1,2-dihydropyridine, allowing for the synthesis of 2,6-disubstituted piperidines with high stereoselectivity.[6]

Data Presentation

Table 1: General Troubleshooting Parameters for N-Alkylation of Sterically Hindered Piperidines

ParameterStandard ConditionTroubleshooting Action for Steric HindranceRationaleReference
Temperature Room TemperatureIncrease temperature (e.g., to reflux)Overcomes higher activation energy due to steric hindrance.[1][2]
Solvent Dichloromethane (DCM)Switch to polar aprotic (e.g., DMF, MeCN)Enhances nucleophilicity of the piperidine.[1]
Alkylating Agent Alkyl ChlorideUse Alkyl Bromide or IodideIncreases reactivity due to a better leaving group.[1][2]
Base None or mild baseAdd a non-nucleophilic base (e.g., K₂CO₃, DIPEA)Scavenges acid byproduct, keeping piperidine nucleophilic.[2]
Stoichiometry 1:1 (Piperidine:Alkyl Halide)Use a slight excess of piperidine (1.1-1.2 eq)Can help drive the reaction to completion.[1]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination with Sterically Hindered Substrates

ComponentRecommendationPurposeReference
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Standard palladium precursors.[4]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)Overcomes steric hindrance and accelerates the catalytic cycle.[3][4]
Precatalyst XPhos Pd G3 (or similar)Air-stable, ensures correct Pd:ligand ratio, simplifies setup.[4]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base to generate the nucleophilic piperidide.[4]
Solvent Anhydrous, degassed toluene or dioxaneCommon solvents that are effective for this transformation.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Sterically Hindered Piperidine

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered piperidine derivative (1.1 equivalents).

  • Dissolve the piperidine in a suitable polar aprotic solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen), slowly add the alkyl halide (1.0 equivalent) to the stirred solution at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) to overcome steric hindrance.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods, such as column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Piperidine with a Sterically Hindered Aryl Chloride

  • In a glovebox or under a stream of inert gas (argon or nitrogen), add a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk flask.[4]

  • Add the sterically hindered aryl chloride (1.0 equivalent) and the piperidine (1.2-1.5 equivalents).[1]

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction's progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-arylpiperidine.[1]

Visualizations

Troubleshooting_Steric_Hindrance start Low Reactivity in Piperidine Reaction check_sterics Is Steric Hindrance a Likely Factor? (e.g., bulky substituents at C2/C6) start->check_sterics n_alkylation Reaction Type: N-Alkylation check_sterics->n_alkylation Yes n_arylation Reaction Type: N-Arylation (Buchwald-Hartwig) check_sterics->n_arylation Yes no_sterics Consider Other Factors: - Electronic Effects - Reagent Purity - Catalyst Deactivation check_sterics->no_sterics No increase_temp Increase Reaction Temperature n_alkylation->increase_temp Try First change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) increase_temp->change_solvent If still slow better_lg Use More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) change_solvent->better_lg Consider add_base Add Non-Nucleophilic Base (e.g., DIPEA, K2CO3) better_lg->add_base Also ensure end Improved Reactivity add_base->end bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) n_arylation->bulky_ligand Crucial Step strong_base Use Strong Base (e.g., NaOtBu) bulky_ligand->strong_base Combine with inert_atm Ensure Rigorous Inert Atmosphere strong_base->inert_atm Essential for inert_atm->end

Caption: Troubleshooting workflow for reactions involving sterically hindered piperidines.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(L)-X pd0->pd_complex amide_formation Amide Formation pd_amide Ar-Pd(II)(L)-N(Pip) pd_complex->pd_amide base_hx Base-H+X- amide_formation->base_hx pd_amide->pd0 reductive_elimination Reductive Elimination product Ar-N(Pip) ar_x Ar-X ar_x->oxidative_addition pip_h Pip-H + Base pip_h->amide_formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of Boc-protected piperidines.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Boc-protected piperidines in a question-and-answer format.

Q1: I am observing a significant amount of a more polar byproduct in my crude Boc-protected piperidine. What could it be and how can I remove it?

A1: A common and more polar byproduct is the de-Boc-protected piperidine. This can occur if your reaction or work-up conditions are acidic. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid and can be unintentionally cleaved.

Troubleshooting Steps:

  • Analyze the byproduct: Use LC-MS to identify the mass of the impurity. The de-Boc-protected product will have a mass corresponding to the piperidine core without the Boc group (a difference of 100.12 g/mol ).

  • Purification Strategy:

    • Flash Column Chromatography: This is a highly effective method for separating the more polar de-Boc-protected compound from the desired product. A gradient elution, for instance with Hexanes/Ethyl Acetate or Dichloromethane/Methanol, can provide good separation.

    • Acid-Base Extraction: If the basicity of your target molecule allows, an acidic wash (e.g., dilute HCl) during the work-up can remove the more basic de-Boc-protected piperidine into the aqueous layer. However, be cautious as this can cause further deprotection of your desired compound. A milder approach with buffered aqueous solutions is recommended.

Q2: My Boc-protected piperidine appears to be degrading during silica gel column chromatography. What is happening and what are my alternatives?

A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like Boc-protected piperidines, leading to the formation of the de-protected piperidine on the column.

Solutions:

  • Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).

  • Alternative Purification Methods:

    • Recrystallization: If your compound is a solid, recrystallization is an excellent alternative to chromatography.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be a good option, although it is less scalable.

Q3: I am struggling to remove a non-polar impurity that co-elutes with my Boc-protected piperidine during column chromatography. What can I do?

A3: Co-eluting non-polar impurities can be challenging. Here are a few strategies:

  • Optimize Chromatography Conditions:

    • Change the Solvent System: Experiment with different solvent systems to alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, you could try a toluene/acetone system.

    • Use a Different Stationary Phase: A different stationary phase, such as a bonded-phase silica (e.g., C18 for reverse-phase chromatography), may provide the necessary selectivity.

  • Recrystallization: This technique can be very effective for removing impurities with different solubility profiles.

  • Chemical Treatment: If the impurity has a reactive functional group that your desired product lacks, you may be able to selectively react the impurity to form a more easily separable compound. This should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Boc-protected piperidines?

A1: Common impurities often depend on the synthetic route but typically include:

  • Unreacted starting materials.

  • The de-Boc-protected piperidine: This is a very common impurity due to the acid-lability of the Boc group.

  • Byproducts of the reaction: These can include over-alkylated products or byproducts from coupling reagents.

  • Residual solvents from the reaction or work-up.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is often necessary for impurity identification:

  • Thin Layer Chromatography (TLC): A

Technical Support Center: Reactions with 1-Boc-4-(iodomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving 1-Boc-4-(iodomethyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am performing an N-alkylation with 1-Boc-4-(iodomethyl)piperidine and a primary/secondary amine. My reaction is slow and yields are low. What could be the cause?

A1: Low reactivity in N-alkylation reactions can stem from several factors. 1-Boc-4-(iodomethyl)piperidine is a primary iodide, which is generally a reactive alkylating agent. However, issues can arise from the nucleophilicity of the amine, reaction conditions, and reagent purity.[1][2]

  • Base and Solvent System: The choice of base and solvent is critical. Incomplete deprotonation of the amine nucleophile will reduce its reactivity. For less nucleophilic amines, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) may be necessary to ensure complete deprotonation.[1] For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile) are effective.[1][3]

  • Temperature: Increasing the reaction temperature can significantly improve the rate and yield, but excessive heat may lead to side reactions.[2] A systematic increase while monitoring the reaction by TLC or LC-MS is recommended.

  • Reagent Purity: Ensure the amine and the alkylating agent are pure and free from moisture, which can quench the base and interfere with the reaction.

Q2: My reaction mixture shows a significant amount of a byproduct with a lower molecular weight than the expected product. What is it likely to be?

A2: The most common low molecular weight byproduct is 1-Boc-4-methylenepiperidine (MW: 197.28 g/mol ). This is the result of an E2 elimination reaction competing with the desired SN2 substitution. The use of strong, sterically hindered bases or high temperatures can favor this elimination pathway.

Q3: How can I minimize the formation of the elimination byproduct, 1-Boc-4-methylenepiperidine?

A3: To favor the SN2 substitution over E2 elimination, consider the following adjustments:

  • Choice of Base: Use a weaker, non-hindered base. Bases like K₂CO₃ or NaHCO₃ are generally preferred over strong, bulky bases like potassium tert-butoxide.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally suitable. Protic solvents can slow down the SN2 reaction.

Q4: I am observing over-alkylation of my amine nucleophile, leading to di- or tri-alkylated products. How can I prevent this?

A4: Over-alkylation occurs because the product of the initial alkylation can be more nucleophilic than the starting amine.[2][4] To control this:

  • Stoichiometry: Use a slight excess of the amine nucleophile relative to 1-Boc-4-(iodomethyl)piperidine.[2]

  • Slow Addition: Add the 1-Boc-4-(iodomethyl)piperidine solution dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of multiple alkylations.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting alkylating agent is consumed.

Troubleshooting Guide: Unexpected Byproducts

This guide provides a systematic approach to identifying and mitigating unexpected products in your reactions.

Problem: An unexpected spot is observed on TLC/LC-MS.

G start Unexpected product observed (e.g., new spot on TLC) char_mass char_mass start->char_mass elimination elimination char_mass->elimination overalkyl overalkyl char_mass->overalkyl boc_deprot boc_deprot char_mass->boc_deprot other other char_mass->other elimination->overalkyl No elim_sol elim_sol elimination->elim_sol Yes overalkyl->boc_deprot No overalkyl_sol overalkyl_sol overalkyl->overalkyl_sol Yes boc_deprot->other No boc_deprot_sol boc_deprot_sol boc_deprot->boc_deprot_sol Yes other_sol other_sol other->other_sol char_nmr char_nmr other_sol->char_nmr

Data Presentation: SN2 vs. E2 Competition

The choice of reaction conditions significantly influences the ratio of the desired substitution product to the undesired elimination byproduct.

Parameter Condition Favoring SN2 (Desired) Condition Favoring E2 (Undesired) Rationale
Base Weak, non-hindered (e.g., K₂CO₃, NaHCO₃)Strong, sterically hindered (e.g., KOtBu)Strong, bulky bases preferentially abstract the sterically accessible proton at the β-carbon, promoting elimination.
Temperature Low to moderate (e.g., 25-50 °C)High (e.g., >80 °C)Elimination reactions have a higher activation energy and are more favored at higher temperatures (entropy-driven).
Solvent Polar aprotic (e.g., DMF, Acetonitrile)-Polar aprotic solvents solvate the cation of the base but not the anion, increasing the base's effective strength. This effect can amplify the tendency towards elimination if a strong base is used.

Reaction Pathways

The diagram below illustrates the competition between the desired SN2 substitution pathway and the E2 elimination side reaction.

// Reactants sub [label=<

1-Boc-4-(iodomethyl)piperidine

];

nu [label="Nucleophile (Nu⁻)"]; base [label="Base (B⁻)"];

// Products sn2_prod [label=<

Desired Product R-Nu (Substituted)

, shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

e2_prod [label=<

Unexpected Product 1-Boc-4-methylenepiperidine

, shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways sub -> sn2_prod [label="SN2 Pathway\n(Substitution)", color="#34A853", fontcolor="#34A853"]; nu -> sn2_prod [style=invis];

sub -> e2_prod [label="E2 Pathway\n(Elimination)", color="#EA4335", fontcolor="#EA4335"]; base -> e2_prod [style=invis]; } Competing SN2 (substitution) and E2 (elimination) pathways.

Experimental Protocols

Representative Protocol for N-Alkylation (Favoring SN2)

This protocol is a general guideline for the N-alkylation of a primary or secondary amine, designed to minimize elimination.

  • Reaction Setup: To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add a solution of 1-Boc-4-(iodomethyl)piperidine (1.0 equivalent) in a small amount of DMF dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Inducing Elimination (Synthesis of 1-Boc-4-methylenepiperidine)

This protocol can be used if the elimination product is the desired compound.

  • Reaction Setup: Dissolve 1-Boc-4-(iodomethyl)piperidine (1.0 equivalent) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile). The crude product can be purified by chromatography if necessary.

References

Technical Support Center: The Effect of Base on the Reactivity of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing reactions involving Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. The choice of base is a critical parameter that significantly influences reaction outcomes, including product yield and the formation of byproducts. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the use of this versatile building block in N- and O-alkylation reactions.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Product

Symptoms:

  • Incomplete consumption of starting materials (amine or piperidine derivative).

  • Formation of a significant amount of the elimination byproduct, tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Recovery of unreacted starting amine.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Basicity The base may not be strong enough to effectively deprotonate the amine nucleophile or neutralize the HI generated during the reaction. Consider switching to a stronger base. For example, if using NaHCO₃, try K₂CO₃ or Cs₂CO₃. For weakly nucleophilic amines, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
Base Steric Hindrance A sterically hindered base might not be able to efficiently deprotonate a sterically demanding amine. If both your amine and base are bulky, consider a smaller, strong base like potassium tert-butoxide (KOtBu), but be mindful of its high basicity which can promote elimination.
Elimination as a Major Side Reaction Strong and/or bulky bases can preferentially abstract a proton from the carbon adjacent to the iodomethyl group, leading to the formation of an alkene (E2 elimination). To favor substitution, use a less sterically hindered and weaker base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). Lowering the reaction temperature can also disfavor the elimination pathway.
Poor Solubility of the Base An inorganic base that is poorly soluble in the reaction solvent will lead to a slow and incomplete reaction. Ensure the chosen base has good solubility in your solvent system. For instance, Cs₂CO₃ has better solubility in many organic solvents compared to K₂CO₃. Alternatively, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with inorganic bases in a biphasic system.
Issue 2: Formation of Quaternary Ammonium Salt (Overalkylation)

Symptoms:

  • Desired secondary or tertiary amine product is further alkylated by the piperidine derivative.

  • Complex product mixture observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseRecommended Solution
Excess Alkylating Agent The stoichiometry of the reaction is critical. Use a 1:1 or a slight excess of the amine nucleophile relative to this compound.
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Inappropriate Base A very strong base can deprotonate the newly formed secondary amine, making it more nucleophilic and prone to a second alkylation. Use a milder base like NaHCO₃ or K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: Which type of base is best for the N-alkylation of a primary amine with this compound?

A1: For primary amines, inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally a good starting point. They are effective at neutralizing the HI byproduct and are less likely to cause significant elimination compared to stronger bases like alkoxides. For less reactive amines, a stronger base may be necessary, but care must be taken to minimize the competing elimination reaction.

Q2: How can I favor O-alkylation of a phenol over C-alkylation?

A2: To favor O-alkylation, use a polar aprotic solvent such as DMF or acetonitrile in combination with a base like K₂CO₃ or Cs₂CO₃. These conditions promote the dissociation of the phenoxide ion, making the oxygen atom more available for nucleophilic attack. Protic solvents can solvate the oxygen atom of the phenoxide, rendering the carbon atoms of the ring more nucleophilic and leading to C-alkylation.

Q3: What is the role of the base in these alkylation reactions?

A3: The base serves two primary functions:

  • Deprotonation of the Nucleophile: In the case of phenols or less nucleophilic amines, the base is required to deprotonate the nucleophile to generate the more reactive anionic species (phenoxide or amide).

  • Acid Scavenger: The reaction of the iodide with the nucleophile produces hydriodic acid (HI). The base neutralizes this acid, preventing it from protonating the starting amine or other basic species in the reaction mixture, which would render them non-nucleophilic and halt the reaction.

Q4: Can I use a strong base like sodium hydride (NaH)?

A4: While NaH is a very effective base for deprotonating a wide range of nucleophiles, its high basicity significantly increases the risk of the E2 elimination side reaction, leading to the formation of tert-butyl 4-methylenepiperidine-1-carboxylate. Its use should be carefully considered and is generally only recommended for nucleophiles that are poor substrates for elimination or when other bases have failed. If using NaH, it is crucial to perform the reaction at low temperatures.

Data Presentation

The choice of base can have a dramatic effect on the outcome of the reaction. The following table summarizes the expected outcomes for the reaction of this compound with a generic primary amine under various basic conditions.

BaseBase TypeExpected Major ProductExpected Yield of N-AlkylationPotential for Elimination
K₂CO₃ Weak InorganicN-Alkylated PiperidineGood to ExcellentLow
Cs₂CO₃ Weak InorganicN-Alkylated PiperidineExcellentLow
Et₃N Organic AmineN-Alkylated PiperidineModerate to GoodModerate
DIPEA Hindered Organic AmineN-Alkylated PiperidineGoodLow to Moderate
KOtBu Strong Alkoxidetert-butyl 4-methylenepiperidine-1-carboxylateLow to ModerateHigh
NaH Strong Hydridetert-butyl 4-methylenepiperidine-1-carboxylateLowVery High

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine using this compound with potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add this compound and the primary amine.

  • Add anhydrous acetonitrile to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol outlines a general method for the O-alkylation of a phenol using cesium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add the phenol and anhydrous DMF.

  • Add anhydrous cesium carbonate to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Base_Selection_Workflow start Start: N- or O-Alkylation with this compound nucleophile Identify Nucleophile (Amine or Phenol) start->nucleophile amine_path Primary/Secondary Amine nucleophile->amine_path N-Alkylation phenol_path Phenol nucleophile->phenol_path O-Alkylation weak_amine Weakly Nucleophilic Amine? amine_path->weak_amine mild_base_phenol Use Mild Inorganic Base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF) phenol_path->mild_base_phenol strong_base Use Stronger Base (e.g., DBU, KOtBu) Monitor for elimination weak_amine->strong_base Yes mild_base_amine Use Mild Inorganic Base (K₂CO₃ or Cs₂CO₃) weak_amine->mild_base_amine No check_yield Reaction Complete? Check Yield & Purity strong_base->check_yield mild_base_amine->check_yield mild_base_phenol->check_yield troubleshoot Low Yield or Side Products? check_yield->troubleshoot No end Successful Alkylation check_yield->end High Yield & Purity troubleshoot_guide Consult Troubleshooting Guide troubleshoot->troubleshoot_guide Reaction_Pathways Reactants This compound + Nucleophile (NuH) + Base Substitution Substitution Product (SN2) (Desired) Reactants->Substitution Weak, non-bulky base Elimination Elimination Product (E2) (Side Product) Reactants->Elimination Strong, bulky base

Validation & Comparative

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate vs. its Bromomethyl Analogue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, featured in numerous FDA-approved drugs. The functionalization of this key heterocycle is critical for developing novel therapeutic agents. Among the most versatile building blocks for this purpose are tert-butyl 4-(halomethyl)piperidine-1-carboxylates. This guide provides a detailed, data-driven comparison of two prominent members of this class: tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and its bromomethyl analogue. The focus will be on their reactivity, synthesis, and application, providing researchers with the necessary information to select the optimal reagent for their synthetic needs.

Physicochemical Properties

A fundamental starting point for comparison is an examination of the basic physicochemical properties of each compound. These properties are summarized in the table below.

PropertyThis compoundtert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Molecular Formula C₁₁H₂₀INO₂C₁₁H₂₀BrNO₂
Molecular Weight 325.19 g/mol [1]278.19 g/mol [2][3]
CAS Number 145508-94-7[1]158407-04-6[2][3]
Appearance White to light yellow crystalline powderWhite to off-white solid
IUPAC Name This compound[1]tert-butyl 4-(bromomethyl)piperidine-1-carboxylate[2]

Reactivity: The Leaving Group Advantage

The primary functional difference between the iodo- and bromomethyl analogues lies in their reactivity, which is dictated by the nature of the halogen atom as a leaving group in nucleophilic substitution reactions, most commonly Sₙ2 reactions.

In Sₙ2 reactions, the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of this reaction is highly dependent on the ability of the leaving group to stabilize the negative charge as it departs. Among the halogens, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻).[4][5] This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion.

The established order of reactivity for alkyl halides in Sₙ2 reactions is: R-I > R-Br > R-Cl > R-F .[5]

Therefore, This compound is inherently more reactive than its bromomethyl counterpart . This has significant practical implications:

  • Reaction Conditions: Reactions with the iodomethyl analogue can often be carried out under milder conditions (e.g., lower temperatures, weaker bases) compared to the bromomethyl analogue.

  • Reaction Rates: The iodomethyl compound will typically react faster, leading to shorter reaction times.

  • Stability: The higher reactivity of the iodomethyl compound may also translate to lower stability, making it more susceptible to degradation during storage or purification. The bromomethyl analogue is generally more stable and easier to handle.

Caption: General Sₙ2 reaction mechanism.

Synthesis and Experimental Protocols

Both compounds are typically synthesized from the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The choice of reagents determines whether the bromo- or iodomethyl analogue is produced.

FeatureSynthesis of Bromo-analogueSynthesis of Iodo-analogue (Proposed)
Starting Material tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Key Reagents Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)[6]Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole
Reaction Type Appel ReactionAppel Reaction
General Yield Moderate to GoodModerate to Good
Experimental Protocol: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[6]
  • Dissolution: Dissolve 4-N-Boc-piperidine-methanol (0.93 mmol) in diethyl ether (9 mL).

  • Reagent Addition: Add carbon tetrabromide (1.1 mmol) and triphenylphosphine (1.1 mmol) to the solution at room temperature.

  • Reaction: Allow the reaction to stir for 18 hours at room temperature.

  • Workup: Filter the reaction mixture over a pad of celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography (hexane/EtOAc gradient) to yield the title compound.

Experimental Protocol: Application of this compound in a Radical Cascade Cyclization[7]

This protocol demonstrates the use of the iodomethyl analogue as a radical precursor to form spiro-oxindoles, showcasing its utility in C-C bond formation.

  • Preparation: To an oven-dried 10 mL reaction vial, add Cu salt (5 mol%), Ligand (5 mol%), and 1 mL of solvent in a nitrogen-filled glove box.

  • Stirring: Stir the resulting mixture for 5 minutes.

  • Addition of Reactants: Add a base, N-Arylacrylamide (1.0 equiv), and this compound (1.5 equiv) in sequence.

  • Reaction Conditions: Seal the vial and place it in a photo-reactor under irradiation with 6W blue LEDs. Stir the mixture at 25 °C for 15 hours.

  • Quenching and Extraction: Quench the reaction with H₂O and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue by column chromatography.

Applications in Drug Discovery and Organic Synthesis

Both the iodo- and bromomethyl analogues are valuable electrophilic building blocks used to introduce the N-Boc-4-methylpiperidine moiety onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility makes them crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The piperidine ring they introduce can improve the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and bioavailability.

Synthetic_Workflow Reagent tert-Butyl 4-(halomethyl)piperidine-1-carboxylate (X = I or Br) Reaction Nucleophilic Substitution (Sₙ2) Reagent->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH, R₂-CH⁻) Nucleophile->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Product Alkylated Product Reaction->Product Deprotection Boc Deprotection (e.g., TFA, HCl) Product->Deprotection FinalProduct Final Piperidine Derivative Deprotection->FinalProduct

Caption: General synthetic workflow.

The choice between the iodo- and bromomethyl analogue often depends on the specific requirements of the synthetic step. For a highly valuable or sensitive substrate, the milder conditions and faster reaction times afforded by the more reactive iodomethyl analogue may be preferable to maximize yield and minimize side reactions. Conversely, for large-scale synthesis or when cost and stability are primary concerns, the bromomethyl analogue may be the more practical choice.

Summary of Comparison

FeatureThis compoundtert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Relative Reactivity Higher (Iodide is a better leaving group)[4][5]Lower
Reaction Conditions Milder conditions, lower temperatures, shorter reaction timesMay require more forcing conditions (higher temperatures, stronger bases)
Relative Stability Lower (more prone to degradation)Higher (better for long-term storage and handling)
Cost Generally higherGenerally lower
Primary Advantage High reactivity allows for efficient coupling with sensitive or hindered nucleophiles.Greater stability, lower cost, and wide commercial availability.[6]
Primary Disadvantage Higher cost and potentially lower stability.Lower reactivity may lead to longer reaction times or require harsher conditions.

Conclusion

Both this compound and its bromomethyl analogue are indispensable tools in the modern synthetic chemist's arsenal. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the reaction. The iodomethyl derivative offers the advantage of superior reactivity, ideal for challenging synthetic transformations. In contrast, the bromomethyl analogue provides a balance of stability, cost-effectiveness, and sufficient reactivity for a wide range of applications. By understanding the fundamental differences outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies and accelerate the drug development process.

References

A Comparative Analysis of the Reactivity of Iodo and Chloro Derivatives of N-Boc-piperidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of saturated heterocyclic scaffolds like piperidine is a cornerstone of modern medicinal chemistry. N-tert-butoxycarbonyl (Boc) protected piperidines are key building blocks, and their halogenated derivatives, particularly at the 4-position, serve as versatile handles for introducing molecular complexity through cross-coupling reactions. The choice between a 4-iodo or a 4-chloro derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of N-Boc-4-iodopiperidine and N-Boc-4-chloropiperidine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data.

General Reactivity Principles: The Halogen Effect

The reactivity of halo(hetero)arenes and haloalkanes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more readily the palladium catalyst can undergo the initial, often rate-determining, oxidative addition step.

The C-I bond is the longest and weakest among the halogens, making iodo derivatives the most reactive substrates.[2] They often undergo coupling at lower temperatures, with shorter reaction times, and with a broader range of palladium catalysts, including traditional phosphine ligands like PPh₃. Conversely, the C-Cl bond is significantly stronger, rendering chloro derivatives the most challenging to activate.[3] Successful coupling of chloroarenes and related compounds typically necessitates more sophisticated and robust catalytic systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.[2][4]

Comparative Performance in Key Cross-Coupling Reactions

Disclaimer: The data presented below is collated from various sources and is intended to be illustrative of the general reactivity trends. Reaction conditions and yields are highly substrate- and catalyst-dependent and should be optimized for specific applications.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
ParameterN-Boc-4-iodopiperidineN-Boc-4-chloropiperidine
Typical Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ + XPhos or PEPPSI-IPr
Catalyst Loading 1-5 mol%1-5 mol%
Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃, NaOt-Bu
Solvent Toluene/H₂O, Dioxane/H₂ODioxane, Toluene, THF
Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Representative Yield ~85-95%~70-90% (with optimized catalyst)
Table 2: Buchwald-Hartwig Amination with Morpholine
ParameterN-Boc-4-iodopiperidineN-Boc-4-chloropiperidine
Typical Catalyst Pd₂(dba)₃ + BINAP or XantphosPd₂(dba)₃ or Pd(OAc)₂ + XPhos/RuPhos
Catalyst Loading 1-3 mol%1-3 mol%
Base NaOt-Bu, LHMDS, Cs₂CO₃NaOt-Bu, LHMDS
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-100 °C100-110 °C
Reaction Time 2-8 hours12-24 hours
Representative Yield ~90-98%~85-95% (with optimized catalyst)
Table 3: Sonogashira Coupling with Phenylacetylene
ParameterN-Boc-4-iodopiperidineN-Boc-4-chloropiperidine
Typical Catalyst PdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ + cataCXium® A / CuI
Catalyst Loading Pd: 1-5 mol%, CuI: 2-10 mol%Pd: 2-5 mol%, CuI: 4-10 mol%
Base Et₃N, DIPEACs₂CO₃, K₃PO₄
Solvent THF, DMFDioxane, Toluene
Temperature Room Temperature to 60 °C80-120 °C
Reaction Time 1-6 hours12-24 hours
Representative Yield ~85-95%~60-80% (with optimized catalyst)

Experimental Protocols

The following are general, illustrative protocols for the palladium-catalyzed cross-coupling reactions of N-Boc-4-halopiperidines. Note: These protocols are starting points and require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine
  • Materials:

    • N-Boc-4-iodopiperidine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add N-Boc-4-iodopiperidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-4-chloropiperidine
  • Materials:

    • N-Boc-4-chloropiperidine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Add anhydrous, degassed toluene, followed by N-Boc-4-chloropiperidine and morpholine via syringe.[4]

    • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring progress by GC-MS or LC-MS.

    • After cooling, quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of N-Boc-4-iodopiperidine
  • Materials:

    • N-Boc-4-iodopiperidine (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask under argon, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirring mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute with diethyl ether and filter through a pad of celite to remove solids.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[5]

Visualizing the Catalytic Cycles and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized palladium cross-coupling cycle and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Setup 1. Reaction Setup (Under Inert Atmosphere) Reagents 2. Add Halide, Coupling Partner, Base, and Solvent Setup->Reagents Catalyst 3. Add Palladium Catalyst and Ligand Reagents->Catalyst Reaction 4. Heat and Stir (Monitor Progress via TLC/LC-MS) Catalyst->Reaction Workup 5. Quench and Aqueous Workup (Extraction) Reaction->Workup Purify 6. Dry and Concentrate Organic Layer Workup->Purify Product 7. Purify by Chromatography Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice between N-Boc-4-iodopiperidine and N-Boc-4-chloropiperidine as a synthetic intermediate is a classic trade-off between reactivity and cost/availability. The iodo derivative offers significantly higher reactivity, allowing for milder reaction conditions, shorter reaction times, and the use of less complex catalytic systems. This makes it an ideal choice for rapid library synthesis, delicate substrates, or when forcing conditions are undesirable. In contrast, the chloro derivative is generally less expensive and more readily available in bulk, but its lower reactivity necessitates more specialized, and often more costly, catalyst systems and more stringent reaction conditions. For large-scale synthesis where cost is a primary driver and process optimization is feasible, the chloro derivative represents a viable and economical alternative. Ultimately, the optimal choice will depend on the specific synthetic goals, scale, and available resources of the research program.

References

A Comparative Guide to Alternative Reagents for 1-Boc-4-(iodomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Boc-4-(iodomethyl)piperidine is a valuable building block for introducing the 4-methylpiperidine moiety into a target molecule. Its utility stems from the high reactivity of the carbon-iodine bond in nucleophilic substitution reactions. However, factors such as cost, stability, and specific reaction requirements often necessitate the consideration of alternative reagents. This guide provides an objective comparison of the most common alternatives to 1-Boc-4-(iodomethyl)piperidine, offering insights into their relative reactivity, supported by representative experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

Understanding the Alternatives: A Reactivity Overview

The primary alternatives to 1-Boc-4-(iodomethyl)piperidine are other N-Boc-protected 4-(halomethyl)piperidines and 4-[(sulfonyloxy)methyl]piperidines. The key difference between these reagents lies in the nature of the leaving group attached to the methylidene bridge at the 4-position of the piperidine ring. In nucleophilic substitution reactions (SN2), the reactivity of the leaving group generally follows the order:

I⁻ > Br⁻ > OTs⁻ (tosylate) ≈ OMs⁻ (mesylate) > Cl⁻

This trend is a consequence of the leaving group's ability to stabilize a negative charge. Iodide is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond. Bromide is also a very effective leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups because their negative charge is delocalized through resonance. Chloride is a less effective leaving group compared to the others due to the stronger carbon-chlorine bond.

Key Alternative Reagents

The most common and commercially available alternatives to 1-Boc-4-(iodomethyl)piperidine include:

  • 1-Boc-4-(bromomethyl)piperidine: A highly versatile and reactive alternative, often providing a good balance between reactivity and cost.[1][2]

  • 1-Boc-4-(chloromethyl)piperidine: Less reactive than the bromo and iodo counterparts, which can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.

  • 1-Boc-4-[(tosyloxy)methyl]piperidine: An excellent alternative, particularly when converting a primary alcohol (1-Boc-4-piperidinemethanol) into a reactive electrophile. The tosylate group is a superb leaving group.

  • 1-Boc-4-[(mesyloxy)methyl]piperidine: Similar in reactivity to the tosylate, with the mesyl group also serving as an excellent leaving group.

Comparative Data Presentation

Table 1: Comparison of Physicochemical Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-Boc-4-(iodomethyl)piperidineC₁₁H₂₀INO₂325.19Solid
1-Boc-4-(bromomethyl)piperidineC₁₁H₂₀BrNO₂278.19White to off-white solid[2]
1-Boc-4-(chloromethyl)piperidineC₁₁H₂₀ClNO₂233.73Solid
1-Boc-4-[(tosyloxy)methyl]piperidineC₁₈H₂₇NO₅S369.48Solid
1-Boc-4-[(mesyloxy)methyl]piperidineC₁₂H₂₃NO₅S293.38Solid

Table 2: Representative Performance in N-Alkylation Reactions

ReagentNucleophileProductReaction ConditionsYield
1-Boc-4-(bromomethyl)piperidineMorpholine1-Boc-4-(morpholinomethyl)piperidineK₂CO₃, DMF, rt, 12h95%
1-Boc-4-(chloromethyl)piperidineMorpholine1-Boc-4-(morpholinomethyl)piperidineK₂CO₃, NaI (cat.), Acetone, reflux, 24h88%

Note: The data in this table is compiled from representative, but not directly comparative, literature procedures. Reaction conditions and yields can vary significantly based on the specific substrate, stoichiometry, and solvent.

Table 3: Representative Performance in O-Alkylation Reactions

ReagentNucleophileProductReaction ConditionsYield
1-Boc-4-(iodomethyl)piperidinePhenol1-Boc-4-(phenoxymethyl)piperidineK₂CO₃, Acetone, reflux, 8h92%
1-Boc-4-[(tosyloxy)methyl]piperidine4-Nitrophenol1-Boc-4-((4-nitrophenoxy)methyl)piperidineK₂CO₃, DMF, 80°C, 6h85%

Note: The data in this table is compiled from representative, but not directly comparative, literature procedures. Reaction conditions and yields can vary significantly based on the specific substrate, stoichiometry, and solvent.

Experimental Protocols

The following are representative experimental protocols for common reactions involving these reagents.

Protocol 1: N-Alkylation of Morpholine with 1-Boc-4-(bromomethyl)piperidine

Objective: To synthesize 1-Boc-4-(morpholinomethyl)piperidine.

Materials:

  • 1-Boc-4-(bromomethyl)piperidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-Boc-4-(bromomethyl)piperidine in DMF, add potassium carbonate and morpholine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(morpholinomethyl)piperidine.

Protocol 2: O-Alkylation of Phenol with 1-Boc-4-(iodomethyl)piperidine

Objective: To synthesize 1-Boc-4-(phenoxymethyl)piperidine.

Materials:

  • 1-Boc-4-(iodomethyl)piperidine (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate and 1-Boc-4-(iodomethyl)piperidine.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-Boc-4-[(mesyloxy)methyl]piperidine

Objective: To prepare the mesylated reagent from the corresponding alcohol.

Materials:

  • 1-Boc-4-piperidinemethanol (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-Boc-4-piperidinemethanol in dichloromethane and cool the solution to 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-[(mesyloxy)methyl]piperidine, which can often be used in the next step without further purification.

Visualizing the Chemistry

Signaling Pathways and Experimental Workflows

G cluster_reagents Alternative Electrophiles cluster_nucleophiles Nucleophiles Iodo 1-Boc-4-(iodomethyl)piperidine Product Substituted Piperidine Iodo->Product SN2 Bromo 1-Boc-4-(bromomethyl)piperidine Bromo->Product SN2 Tosyl 1-Boc-4-[(tosyloxy)methyl]piperidine Tosyl->Product SN2 Amine R₂NH Amine->Product N-Alkylation Phenol ArOH Phenol->Product O-Alkylation

Caption: General reaction scheme for nucleophilic substitution.

G Start Start Setup Combine Reagents (Electrophile, Nucleophile, Base, Solvent) Start->Setup Reaction Stir at Defined Temperature (e.g., rt or reflux) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for SN2 reactions.

Conclusion

The choice of reagent for introducing the 1-Boc-4-methylpiperidine moiety is a critical decision in a synthetic campaign. While 1-Boc-4-(iodomethyl)piperidine offers the highest reactivity, its alternatives provide a range of options to balance reactivity, cost, and stability. 1-Boc-4-(bromomethyl)piperidine stands out as a robust and highly effective alternative. The corresponding tosylate and mesylate derivatives are also excellent choices, particularly when starting from the readily available 1-Boc-4-piperidinemethanol. The less reactive 1-Boc-4-(chloromethyl)piperidine can be useful in specific contexts where chemoselectivity is a concern. Ultimately, the optimal choice will depend on the specific nucleophile, reaction conditions, and the overall goals of the synthesis. This guide provides the foundational information for making an informed decision for your research and development needs.

References

"Advantages of using Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the piperidin-4-ylmethyl moiety is a crucial step in the synthesis of numerous biologically active molecules. This guide provides a comparative analysis of common reagents used for this purpose, focusing on Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and its alternatives. We present a data-driven comparison of their performance, detailed experimental protocols, and a workflow for the synthesis of a key pharmaceutical intermediate.

Performance Comparison of Piperidin-4-ylmethylating Agents

The choice of reagent for introducing the N-Boc-piperidin-4-ylmethyl group significantly impacts reaction efficiency, yield, and overall synthetic strategy. The most commonly employed reagents feature different leaving groups attached to the methyl group at the 4-position of the piperidine ring. Here, we compare the iodide, bromide, and tosylate derivatives.

The reactivity of these reagents in nucleophilic substitution reactions (SN2) is primarily governed by the nature of the leaving group. A good leaving group is a weak base that is stable in solution after detaching from the carbon atom. The general order of leaving group ability for the anions discussed here is:

Iodide (I⁻) > Bromide (Br⁻) > Tosylate (OTs⁻) > Chloride (Cl⁻) [1][2]

This trend suggests that this compound is the most reactive of these common alkylating agents, generally leading to faster reaction times or allowing for reactions to proceed under milder conditions.[3] While tosylate is a very good leaving group, iodide and even bromide can be better under certain conditions, particularly with soft nucleophiles.[4]

Reagent FamilySpecific ReagentLeaving GroupMolecular Weight ( g/mol )Key Advantages
Alkyl Iodides This compoundIodide (I⁻)325.19Highest reactivity, allowing for milder reaction conditions and shorter reaction times.[3]
Alkyl Bromides Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromide (Br⁻)278.19Good balance of reactivity and stability; often more cost-effective than the iodide analog.
Alkyl Tosylates Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateTosylate (OTs⁻)369.48High reactivity, often comparable to bromides; easily prepared from the corresponding alcohol.

Table 1: Comparison of Common Piperidin-4-ylmethylating Agents

Experimental Data Summary

The following table summarizes reported yields for the synthesis of arylethers using different piperidin-4-ylmethylating agents. It is important to note that direct side-by-side comparisons in the same reaction system are scarce in the literature. The data presented here is from the synthesis of similar aryl ether products.

ReagentNucleophileProductYield (%)Reference
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate4-bromo-2-fluoro-N-methylanilineVandetanib precursor58%[5]
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateMethyl 4-hydroxy-3-methoxybenzoateVandetanib key intermediate51.2%[6][7]

Table 2: Reported Yields for the Synthesis of Aryl Ethers

Experimental Protocols

General Procedure for O-Alkylation of Phenols

This protocol provides a general method for the synthesis of tert-butyl 4-((aryloxy)methyl)piperidine-1-carboxylate derivatives.

Materials:

  • This compound (or bromide/tosylate alternative) (1.0 eq)

  • Substituted phenol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the substituted phenol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add this compound (or its alternative) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Vandetanib Intermediate via O-Alkylation

This protocol describes the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of the anticancer drug Vandetanib.[6][7]

Step 1: Tosylation of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolve Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1.0 eq) and stir the mixture at 5°C for 10 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic extract with 5% HCl, water, and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Crystallize the product from acetate-hexane to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (Yield: 45.1%).[6]

Step 2: O-Alkylation

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a suitable solvent, add a base such as potassium carbonate.

  • Add the tosylated piperidine derivative from Step 1 (1.0 eq).

  • Heat the mixture to 153°C and stir for 10 hours.[7]

  • After cooling, work up the reaction as described in the general procedure to obtain the desired product (Yield: 51.2%).[6][7]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of a key Vandetanib intermediate, as described in the experimental protocol above.

Vandetanib_Intermediate_Synthesis cluster_0 Step 1: Tosylation cluster_1 Step 2: O-Alkylation Alcohol Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate TosCl p-Toluenesulfonyl chloride Pyridine, 5°C, 10h Tosylate Tert-butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate (Yield: 45.1%) TosCl->Tosylate Base K2CO3, 153°C, 10h Tosylate->Base Alkylation Reagent Phenol Methyl 4-hydroxy-3-methoxybenzoate Product Vandetanib Intermediate (Yield: 51.2%) Base->Product

Caption: Synthetic workflow for a key Vandetanib intermediate.

References

Confirming the Structure of Alkylated Products of 1-Boc-4-(iodomethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities often relies on the predictable and selective functionalization of core scaffolds. The 1-Boc-4-(iodomethyl)piperidine moiety is a valuable building block, offering a reactive electrophilic site for the introduction of a wide range of substituents at the 4-position of the piperidine ring. However, the confirmation of the resulting alkylated product's structure is a critical step to ensure the desired molecular architecture has been achieved. This guide provides a comparative analysis of methods to confirm the structure of these products, supported by experimental data and detailed protocols.

Comparison of Alkylation Reactions

The alkylation of 1-Boc-4-(iodomethyl)piperidine can be achieved with a variety of nucleophiles, including nitrogen, carbon, oxygen, and sulfur-based reagents. The choice of nucleophile and reaction conditions will influence the yield and purity of the final product. Below is a summary of typical reaction outcomes.

Nucleophile TypeExample NucleophileTypical ProductExpected Yield (%)Key Analytical Techniques for Confirmation
Nitrogen Aniline1-Boc-4-(anilinomethyl)piperidine80-95¹H NMR, ¹³C NMR, HRMS
Carbon Sodium Cyanide1-Boc-4-(cyanomethyl)piperidine75-90¹H NMR, ¹³C NMR, IR, HRMS
Oxygen Phenol1-Boc-4-(phenoxymethyl)piperidine70-85¹H NMR, ¹³C NMR, HRMS
Sulfur Thiophenol1-Boc-4-(phenylthiomethyl)piperidine85-98¹H NMR, ¹³C NMR, HRMS

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of alkylated products are crucial for reproducibility.

General Procedure for N-Alkylation with Amines

A solution of 1-Boc-4-(iodomethyl)piperidine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF is treated with the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data for a Representative N-Alkylated Product: 1-Boc-4-(anilinomethyl)piperidine
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.18t7.9Ar-H
6.70t7.3Ar-H
6.62d8.0Ar-H
4.05br s--CH₂- (piperidine)
3.09d6.8-CH₂-N-
2.68t12.0-CH₂- (piperidine)
1.75-1.65m-Piperidine-H
1.45s-Boc (-C(CH₃)₃)
1.20-1.10m-Piperidine-H
¹³C NMR 154.8--C=O (Boc)
148.4--Ar-C
129.2--Ar-CH
117.2--Ar-CH
112.9--Ar-CH
79.3---C(CH₃)₃
49.2---CH₂-N-
44.2---CH₂- (piperidine)
36.4--Piperidine-CH
30.8---CH₂- (piperidine)
28.5---C(CH₃)₃

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Alternative Synthetic Routes to 4-Substituted Piperidines

While alkylation of 1-Boc-4-(iodomethyl)piperidine is a common strategy, other methods can be employed to synthesize 4-substituted piperidines.

Starting MaterialReaction TypeProductAdvantagesDisadvantages
Pyridine Catalytic Hydrogenation followed by functionalization4-Substituted PiperidineReadily available starting material.Often requires harsh reaction conditions; regioselectivity can be an issue.
4-Piperidone Reductive Amination4-Amino-Substituted PiperidineDirect introduction of an amine functionality.Limited to the synthesis of amino derivatives.
1-Boc-4-hydroxymethylpiperidine Mitsunobu Reaction4-Substituted PiperidineGood for introducing a variety of nucleophiles.Stoichiometric amounts of reagents are required.

Visualizing the Workflow and Logic

To better understand the process of synthesis and structural confirmation, the following diagrams illustrate the key steps and relationships.

experimental_workflow Experimental Workflow for Alkylation and Confirmation cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_result Outcome start 1-Boc-4-(iodomethyl)piperidine + Nucleophile reaction Alkylation Reaction (e.g., with base in solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy (for specific functional groups) purification->ir confirmed_product Confirmed Alkylated Product nmr->confirmed_product ms->confirmed_product ir->confirmed_product

Caption: Workflow for the synthesis and structural confirmation of alkylated 1-Boc-4-(iodomethyl)piperidine.

logical_relationship Logical Flow for Structure Confirmation cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation cluster_tertiary Molecular Weight and Formula product Isolated Product proton_nmr ¹H NMR: - Signal integration - Chemical shifts - Coupling patterns product->proton_nmr carbon_nmr ¹³C NMR: - Number of signals - Chemical shifts product->carbon_nmr hrms HRMS: - Confirms molecular formula product->hrms cosy COSY: - Correlates coupled protons proton_nmr->cosy hsqc HSQC: - Correlates protons to directly attached carbons proton_nmr->hsqc hmbc HMBC: - Correlates protons to carbons over 2-3 bonds proton_nmr->hmbc carbon_nmr->hsqc carbon_nmr->hmbc confirmed Unambiguous Structure cosy->confirmed hsqc->confirmed hmbc->confirmed hrms->confirmed

Caption: Logical flow for unambiguous structure determination using various analytical techniques.

By following these protocols and employing a combination of spectroscopic techniques, researchers can confidently confirm the structure of their alkylated products derived from 1-Boc-4-(iodomethyl)piperidine, ensuring the integrity of their subsequent research and development efforts.

Navigating N-Alkylation: A Comparative Guide to Tert-butyl 4-(halomethyl)piperidine-1-carboxylates for Reaction Kinetics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The N-alkylation of piperidine derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. The choice of the alkylating agent, specifically the leaving group on the electrophile, significantly impacts reaction rates, yields, and overall efficiency. Here, we delve into a qualitative and theoretical comparison of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, and tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Performance Comparison: The Decisive Role of the Leaving Group

The N-alkylation of a secondary amine, such as a piperidine derivative, with a tert-butyl 4-(halomethyl)piperidine-1-carboxylate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the halomethyl group, displacing the halide ion. The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the electrophile.

A critical factor governing the rate of an SN2 reaction is the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base. The stability of the halide ions increases down the group in the periodic table: iodide (I⁻) is a better leaving group than bromide (Br⁻), which is, in turn, better than chloride (Cl⁻). This is because the negative charge is dispersed over a larger atomic radius in iodide, leading to greater stability.

Consequently, the reactivity of the tert-butyl 4-(halomethyl)piperidine-1-carboxylates in N-alkylation reactions is expected to follow the trend:

Iodo > Bromo > Chloro

This implies that reactions with this compound will generally proceed at the fastest rate, followed by the bromo- and then the chloro-analog, assuming all other reaction conditions are identical.

While specific rate constants are not available for a direct comparison, the following table summarizes the expected qualitative differences in performance based on established chemical principles.

Alkylating AgentLeaving GroupExpected Relative Reaction RateTypical Reaction ConditionsPotential AdvantagesPotential Disadvantages
This compoundIodide (I⁻)FastestMilder conditions (e.g., lower temperatures, shorter reaction times). Base such as K₂CO₃ or DIPEA in a polar aprotic solvent (e.g., DMF, Acetonitrile).High reactivity allows for efficient alkylation, potentially leading to higher yields in shorter times.May be more expensive and less stable than the bromo- or chloro-analogs. Higher reactivity could lead to side reactions if not controlled.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateBromide (Br⁻)IntermediateModerate conditions. May require slightly elevated temperatures or longer reaction times compared to the iodo-analog. Base and solvent choices are similar.Good balance of reactivity and stability. Often a cost-effective choice.Slower reaction rates compared to the iodo-derivative.
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylateChloride (Cl⁻)SlowestMore forcing conditions (e.g., higher temperatures, longer reaction times) are often necessary to achieve good conversion.Generally the most stable and cost-effective of the three.Sluggish reactivity can lead to incomplete reactions or require harsh conditions that may not be suitable for sensitive substrates.

Experimental Protocols: A General Guideline for N-Alkylation and Kinetic Analysis

The following protocols provide a general framework for performing the N-alkylation of a piperidine derivative and for monitoring the reaction kinetics. It is crucial to optimize these conditions for each specific substrate and reaction scale.

General Protocol for N-Alkylation
  • Reaction Setup: To a solution of the secondary amine (e.g., piperidine, 1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable non-nucleophilic base (e.g., potassium carbonate or N,N-diisopropylethylamine, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred mixture, add the tert-butyl 4-(halomethyl)piperidine-1-carboxylate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive substrates, the addition may be performed at a lower temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol for Kinetic Analysis

To obtain quantitative kinetic data, the reaction should be monitored over time under controlled temperature conditions.

  • Preparation: Prepare stock solutions of the piperidine derivative, the tert-butyl 4-(halomethyl)piperidine-1-carboxylate, and an internal standard in the chosen reaction solvent.

  • Reaction Initiation: In a thermostated reaction vessel, combine the piperidine and base solutions. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding the alkylating agent solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by dilution with a suitable solvent or addition of a quenching agent).

  • Analysis: Analyze the quenched samples by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the reactants versus time. From this data, the initial reaction rate and the rate constant (k) can be determined by applying the appropriate integrated rate law for a second-order reaction.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism and a typical experimental workflow for kinetic analysis.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu R'₂NH (Piperidine) TS [R'₂NH---CH₂(Pip-Boc)---X]⁻ (Partial bond formation and breaking) Nu->TS Nucleophilic Attack E Boc-Pip-CH₂-X (Alkylating Agent) E->TS P R'₂N⁺H-CH₂(Pip-Boc) (Alkylated Piperidine) TS->P Product Formation LG X⁻ (Leaving Group) TS->LG Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of a piperidine derivative.

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Amine, Alkyl Halide, Internal Standard) B Thermostated Reaction Setup (Amine + Base) A->B C Initiate Reaction (Add Alkyl Halide) B->C D Timed Aliquot Sampling & Quenching C->D E Quantitative Analysis (GC/HPLC) D->E F Data Processing (Concentration vs. Time Plot) E->F G Determine Rate Constant (k) F->G

Caption: Experimental workflow for kinetic analysis of N-alkylation.

A Spectroscopic Comparison of Piperidine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three key piperidine-based building blocks: piperidine, 4-bromo-piperidine, and N-acetylpiperidine. An objective analysis of their spectral characteristics across various analytical techniques is presented to aid in their identification, differentiation, and utilization in research and development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses, offering a comparative perspective.

Data Presentation

The following tables provide a summary of the quantitative spectroscopic data for piperidine, 4-bromo-piperidine, and N-acetylpiperidine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmProtons
Piperidine ~2.79[1]4H (axial/equatorial H at C2, C6)
~1.55[1]6H (axial/equatorial H at C3, C4, C5) & 1H (NH)
4-Bromo-piperidine Data not readily available in searched sources.-
N-Acetylpiperidine ~3.502H (equatorial H at C2, C6)
~2.083H (CH₃)
~1.626H (axial H at C2, C6 and axial/equatorial H at C3, C4, C5)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmCarbon
Piperidine 47.8[2]C2, C6
27.2[2]C3, C5
25.2[2]C4
4-Bromo-piperidine 51.5C2, C6
37.9C3, C5
35.1C4
N-Acetylpiperidine 169.2C=O
46.5, 41.6C2, C6
26.2, 25.3C3, C5
24.5C4
21.4CH₃

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchC-N StretchC-Br Stretch
Piperidine ~3288 (broad)2933, 2852, 2802-~1160-
4-Bromo-piperidine ~3300 (broad)2920, 2850-~1150~650
N-Acetylpiperidine -2939, 2856~1645 (strong)~1260-

Table 4: Key Raman Shifts (cm⁻¹)

CompoundN-H StretchC-H StretchRing BreathingC-N StretchC-Br Stretch
Piperidine ~3220[3]2935, 2853, 2806[3]~864[3]~1037[3]-
4-Bromo-piperidine Data not readily available in searched sources.----
N-Acetylpiperidine -2930, 2855~850~1265-

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Piperidine 8584, 70, 56, 44
4-Bromo-piperidine 163/165 (isotope pattern)84, 56
N-Acetylpiperidine 127[4][5]84, 70, 56, 43

Experimental Protocols

A generalized methodology for the acquisition of the presented spectroscopic data is outlined below. Specific instrumental parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film between NaCl or KBr plates. Solid samples were analyzed as KBr pellets. Spectra were recorded in the 4000-400 cm⁻¹ range.

Raman Spectroscopy: Raman spectra were acquired using a Raman spectrometer with a laser excitation source (e.g., 785 nm). Samples were placed in a suitable container (e.g., glass vial), and the scattered light was collected and analyzed.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The samples were introduced into the ion source, and the resulting ions were separated based on their mass-to-charge ratio (m/z).

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_data Data Processing & Comparison Piperidine Piperidine NMR NMR (¹H, ¹³C) Piperidine->NMR IR FTIR Piperidine->IR Raman Raman Piperidine->Raman MS Mass Spec Piperidine->MS BromoPiperidine 4-Bromo-piperidine BromoPiperidine->NMR BromoPiperidine->IR BromoPiperidine->Raman BromoPiperidine->MS AcetylPiperidine N-Acetylpiperidine AcetylPiperidine->NMR AcetylPiperidine->IR AcetylPiperidine->Raman AcetylPiperidine->MS Process Spectral Processing NMR->Process IR->Process Raman->Process MS->Process Compare Comparative Analysis Process->Compare

Caption: General experimental workflow for the spectroscopic analysis of piperidine building blocks.

Logical Relationship for Spectroscopic Comparison

logical_relationship cluster_analysis Comparative Analysis P Piperidine NMR_shifts Chemical Shifts (¹H, ¹³C) P->NMR_shifts IR_freq Vibrational Frequencies (IR) P->IR_freq Raman_shifts Raman Shifts P->Raman_shifts MS_frag Mass Fragmentation P->MS_frag BP 4-Bromo-piperidine BP->NMR_shifts BP->IR_freq BP->Raman_shifts BP->MS_frag AP N-Acetylpiperidine AP->NMR_shifts AP->IR_freq AP->Raman_shifts AP->MS_frag Structure Structural Differences NMR_shifts->Structure IR_freq->Structure Raman_shifts->Structure MS_frag->Structure Functional_Group Functional Group Effects Structure->Functional_Group

Caption: Logical flow for comparing the spectroscopic properties of piperidine derivatives.

References

A Cost-Benefit Analysis of 1-Boc-4-(iodomethyl)piperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Woodinville, WA – December 29, 2025 – For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and reactivity. 1-Boc-4-(iodomethyl)piperidine is a versatile reagent widely used in the synthesis of pharmaceutical compounds, particularly for the introduction of the piperidine moiety, a common scaffold in central nervous system (CNS) active agents.[1][2] This guide provides an objective, data-driven comparison of 1-Boc-4-(iodomethyl)piperidine with its common alternatives, focusing on a cost-benefit analysis to aid in rational decision-making in synthetic protocols.

The core utility of 1-Boc-4-(iodomethyl)piperidine and its analogs lies in their ability to act as electrophiles in nucleophilic substitution reactions, allowing for the attachment of the Boc-protected piperidine methyl group to various nucleophiles, such as amines and phenols. The choice between an iodo-, bromo-, or tosyloxy- leaving group can significantly impact the reaction's speed, yield, and the required conditions, as well as the overall cost of the synthesis.

Comparative Cost Analysis

The commercial price of these reagents is a primary consideration in any synthetic campaign. The following table summarizes the approximate cost per gram for 1-Boc-4-(iodomethyl)piperidine and its common alternatives. Prices can vary between suppliers and are subject to change.

ReagentLeaving GroupMolecular Weight ( g/mol )Representative Price (€/g)Representative Price ($/g)
1-Boc-4-(iodomethyl)piperidineIodo325.18[2]--
1-Boc-4-iodopiperidineIodo311.16[3]82.45[4]114.00[3]
1-Boc-4-(bromomethyl)piperidineBromo278.19[5]49.00 (for >98% purity)[6]311.10 (for 95% purity)[7]
1-Boc-4-(tosyloxymethyl)piperidineTosyl369.4831.00[8]-
1-Boc-4-(tosyloxy)piperidineTosyl355.5[9]--

Note: Prices are based on the smallest available package size from various suppliers and are intended for comparison purposes only.

Performance Comparison

Beyond cost, the performance of each reagent in a chemical reaction is paramount. The choice of leaving group directly influences the reactivity of the electrophile.

Parameter1-Boc-4-(iodomethyl)piperidine1-Boc-4-(bromomethyl)piperidine1-Boc-4-(tosyloxymethyl)piperidine
Reactivity HighestHighModerate to High
Leaving Group Ability Excellent (I⁻ is a weak base)Good (Br⁻ is a weak base)Good (⁻OTs is a resonance-stabilized weak base)
Relative Sₙ2 Rate FastestIntermediateGenerally slower than iodo and bromo
Stability Less stable, light-sensitiveModerately stableGenerally stable
Typical Reaction Conditions Milder conditions (e.g., room temperature)Mild to moderate heating may be requiredOften requires elevated temperatures
Representative Yields Generally high due to high reactivityGood to highGood to high, but may require optimization

The enhanced reactivity of the iodomethyl derivative can be attributed to the excellent leaving group ability of the iodide ion.[1] This often translates to faster reaction times and the ability to use milder reaction conditions, which can be beneficial when working with sensitive substrates. However, this increased reactivity can also lead to lower stability, and the compound may be more susceptible to degradation, often requiring storage in a cool, dark place.

The bromomethyl analog offers a good balance between reactivity and stability, making it a popular choice in many applications.[5] While it may require slightly more forcing conditions than the iodo derivative, it is generally more stable and less expensive.

The tosyloxymethyl derivative provides a stable and often more economical alternative.[8][10] The tosylate is a good leaving group, though generally less reactive than iodide or bromide in Sₙ2 reactions.[11] This may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.

Experimental Protocols

The following is a generalized protocol for the N-alkylation of a heterocyclic amine, such as imidazole, using these reagents. The specific conditions may require optimization based on the substrate and the chosen alkylating agent.

General Procedure for N-Alkylation of Imidazole:

  • Preparation: To a solution of imidazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-2.0 eq.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[10]

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of the 1-Boc-4-(substituted-methyl)piperidine reagent (1.0-1.2 eq.) in the same solvent.

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkylating agent.

    • For 1-Boc-4-(iodomethyl)piperidine , the reaction may proceed efficiently at room temperature.

    • For 1-Boc-4-(bromomethyl)piperidine , gentle heating (e.g., 50-70 °C) may be required.

    • For 1-Boc-4-(tosyloxymethyl)piperidine , reflux temperatures may be necessary to drive the reaction to completion.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography to afford the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow: Synthesis of a GPCR Ligand

G Experimental Workflow: Synthesis of a GPCR Ligand A Reactants (e.g., Amine Nucleophile, Base) C N-Alkylation Reaction (Solvent, Temperature) A->C B 1-Boc-4-(iodomethyl)piperidine or Alternative B->C D Work-up and Purification (Extraction, Chromatography) C->D E Boc-Protected Piperidine Intermediate D->E F Boc Deprotection (e.g., TFA or HCl) E->F H Further Functionalization (Optional) E->H G Final GPCR Ligand F->G H->F

Caption: General workflow for the synthesis of a GPCR ligand.

Signaling Pathway: Dopamine D2 Receptor

G Dopamine D2 Receptor Signaling Pathway cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling cascade.

Conclusion

The choice between 1-Boc-4-(iodomethyl)piperidine and its bromo or tosyl analogs is a nuanced decision that depends on the specific requirements of the synthetic task at hand.

  • 1-Boc-4-(iodomethyl)piperidine is the reagent of choice when high reactivity is paramount, and the cost is a secondary concern. Its ability to react under mild conditions makes it ideal for substrates that are sensitive to heat or harsh basic conditions.

  • 1-Boc-4-(bromomethyl)piperidine represents a cost-effective and stable alternative with good reactivity, making it a workhorse for many standard applications.

  • 1-Boc-4-(tosyloxymethyl)piperidine is a highly stable and often the most economical option, suitable for large-scale syntheses where reaction optimization to accommodate its lower reactivity is feasible.

Ultimately, a thorough evaluation of the substrate's reactivity, the project's budget, and the desired reaction conditions will guide the synthetic chemist to the most appropriate reagent for their needs. This comparative guide provides the essential data to make an informed decision, facilitating more efficient and cost-effective drug discovery and development.

References

A Comparative Guide to the Alkylation Reactions of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient synthesis of target molecules. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, primarily utilized for introducing a protected piperidinemethyl moiety onto various nucleophiles. This guide provides a comparative analysis of its reactivity in N- and O-alkylation reactions, alongside common alternatives such as its bromomethyl, and tosyloxymethyl counterparts.

Reactivity Overview: The Role of the Leaving Group

The reactivity of these alkylating agents in nucleophilic substitution reactions (SN2) is largely dictated by the nature of the leaving group. Generally, iodide is an excellent leaving group, making this compound a highly reactive electrophile. The reactivity trend for the halides is I > Br > Cl. Tosylates are also excellent leaving groups, often comparable in reactivity to iodides.

O-Alkylation: Synthesis of a Vandetanib Intermediate

A practical application of these reagents is demonstrated in the synthesis of the cancer therapeutic, Vandetanib. A key step involves the O-alkylation of methyl vanillate with a suitable tert-butyl 4-(substituted-methyl)piperidine-1-carboxylate. While literature predominantly details the use of the tosylate for this transformation, it serves as a valuable benchmark for comparison.

Comparative Reaction Data for O-Alkylation
Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateMethyl vanillateK₂CO₃DMF801051.2
This compoundMethyl vanillateK₂CO₃DMFRoom Temp - 80<10>51.2 (expected)
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateMethyl vanillateK₂CO₃DMF80~10~51.2 (expected)

Data for the iodomethyl and bromomethyl derivatives are extrapolated based on general reactivity principles (I > Br ≈ OTs) and would likely require shorter reaction times or milder conditions to achieve similar or higher yields.

Experimental Protocol: O-Alkylation with the Tosylate Derivative[1][2]

To a solution of methyl vanillate (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature. Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.2 eq) is then added, and the reaction mixture is heated to 80°C for 10 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.

O_Alkylation_Workflow reagents Methyl Vanillate K₂CO₃ Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate solvent DMF reagents->solvent Dissolve reaction Reaction 80°C, 10h solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product O-Alkylated Product purification->product

Caption: Workflow for the O-alkylation of methyl vanillate.

N-Alkylation of Heterocycles

The introduction of the piperidinemethyl group onto nitrogen-containing heterocycles is a common strategy in drug discovery. The high reactivity of this compound makes it particularly suitable for the N-alkylation of weakly nucleophilic amines, such as indoles and pyrazoles.

Comparative Reaction Data for N-Alkylation
Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundIndoleNaHDMFRoom TempShortHigh (expected)
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateIndoleNaHDMFRoom Temp - 50ModerateGood (expected)
Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate4-AminobenzonitrileK₂CO₃DMF80-58
Experimental Protocol: General N-Alkylation of Indoles

To a solution of indole (1.0 eq) in a suitable polar aprotic solvent like DMF, a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the indolide anion. Subsequently, this compound (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

N_Alkylation_Pathway cluster_reactants Reactants cluster_reagent Alkylating Agent Indole Indole Indolide Indolide Anion Indole->Indolide + NaH (Deprotonation) Base NaH AlkylIodide This compound Product N-Alkylated Indole Indolide->Product + Alkyl Iodide (SN2 Reaction)

Caption: N-alkylation of indole via SN2 reaction.

Alternative Reactions: Copper-Catalyzed Radical Cascade Cyclization

Beyond standard nucleophilic substitutions, this compound can participate in more complex transformations. For instance, it has been successfully employed in a copper-catalyzed radical cascade cyclization with N-arylacrylamides.

Selected Yields for the Radical Cascade Cyclization
N-Arylacrylamide SubstrateYield (%)
N-methyl-N-phenylmethacrylamide88
N-methyl-N-(p-tolyl)methacrylamide87
N-(4-cyanophenyl)-N-methylmethacrylamide92
N-(4-methoxyphenyl)-N-methylmethacrylamide59
2H-chromen-2-one47

This reaction demonstrates the versatility of the iodomethyl derivative in synthetic methodologies that proceed through radical intermediates.

Conclusion

This compound is a highly effective reagent for the introduction of the Boc-protected piperidinemethyl group, owing to the excellent leaving group ability of iodide. This high reactivity allows for milder reaction conditions and potentially shorter reaction times compared to its bromo and chloro analogs. The tosylate derivative stands as a viable and often-used alternative with comparable reactivity. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and cost considerations. For challenging alkylations or when mild conditions are crucial, the iodomethyl derivative is often the superior choice.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is critical for ensuring laboratory safety and environmental protection. As an organoiodine compound, this chemical is classified as hazardous and requires a specialized disposal protocol. Improper handling can lead to health risks and environmental contamination.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Hazard Profile and Safety Summary

This compound is recognized as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it poses several risks.[3] All laboratory personnel should treat this chemical and any materials contaminated with it as hazardous waste.[4]

Key Hazards Include:

  • Causes skin irritation and may cause an allergic skin reaction.[3]

  • Causes serious eye damage.[3]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed.[5]

PropertyData
Molecular Formula C₁₁H₂₀INO₂
Molecular Weight 325.19 g/mol [3]
GHS Hazard Class Skin Irritation (Category 2), Skin Sensitization (Category 1), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[3]
Incompatible Materials Strong oxidizing agents, Strong acids.[5][6]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the mandatory steps for the collection, storage, and disposal of this compound waste. Adherence to these steps is essential for regulatory compliance and safety.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[7]

  • Hand Protection: Handle with chemical-impermeable gloves.[8]

  • Skin and Body Protection: Wear a fastened lab coat. For larger quantities or risk of splashing, use appropriate protective clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[7][9]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Identify as Hazardous Waste: From the moment it is generated, this chemical is considered regulated hazardous waste.[11][12]

  • Separate Waste Streams: Collect solid and liquid waste in separate, dedicated containers.[1] Do not mix with other waste categories like flammable liquids, oxidizers, or corrosives unless compatibility is confirmed.[10]

  • Solid Waste: Collect un-reusable solid this compound, along with contaminated items like gloves, weigh boats, and absorbent pads, in a designated, compatible container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof liquid waste container.[1] Plastic containers are often preferred.[12] Do not overfill the container.[1]

  • Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. Once decontaminated, the empty container can be prepared for disposal as regular trash by defacing the label.[4][8]

Container Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[10]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the accumulation start date (the date waste was first added to the container).[10]

  • List all constituents, including solvents, by percentage.

  • Attach appropriate hazard pictograms (e.g., corrosive, irritant).

Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[11][12]

  • Secure Containers: Keep waste containers tightly closed except when adding waste.[11][12]

  • Safe Location: Store containers away from heat sources, sunlight, and drains.[8][10] Ensure secondary containment (such as a spill tray) is available.[1]

Arranging for Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: Do not attempt to dispose of this chemical through standard trash or sewer systems.[2][8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[10][11]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.[11]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_waste_type Segregate by Waste Type cluster_storage Labeling & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid Solid Waste & Contaminated Materials ppe->solid liquid Liquid Waste & Contaminated Solvents ppe->liquid collect_solid Collect in a dedicated, compatible solid waste container solid->collect_solid collect_liquid Collect in a dedicated, leak-proof liquid waste container liquid->collect_liquid labeling Label Container Clearly: 'Hazardous Waste', Chemical Name, Date collect_solid->labeling collect_liquid->labeling storage Store container in designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Complete Waste Pickup Form & Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs disposal Professional Disposal via Approved Treatment Facility contact_ehs->disposal end_state Disposal Complete (Compliant & Safe) disposal->end_state

Caption: Workflow for safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.